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  • Product: 4-Ethylcyclohexane-1-sulfonamide

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Ethylcyclohexane-1-sulfonamide (CAS 1249660-37-4)

Executive Summary 4-Ethylcyclohexane-1-sulfonamide (CAS 1249660-37-4) is a specialized aliphatic sulfonamide scaffold utilized in modern medicinal chemistry. Unlike classical aromatic sulfonamides ("sulfa drugs"), this s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethylcyclohexane-1-sulfonamide (CAS 1249660-37-4) is a specialized aliphatic sulfonamide scaffold utilized in modern medicinal chemistry. Unlike classical aromatic sulfonamides ("sulfa drugs"), this saturated carbocyclic analog offers a distinct three-dimensional geometry and an altered physicochemical profile. It serves as a critical bioisostere for phenyl-sulfonamides, providing improved metabolic stability by eliminating potential sites of aromatic hydroxylation while maintaining the key hydrogen-bond donor/acceptor pharmacophore required for targets such as Carbonic Anhydrases (CAs) and Sulfonylurea Receptors (SURs).

This guide provides a comprehensive technical analysis of the compound's properties, synthetic pathways, and application in drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[1]

The transition from an aromatic benzene ring to a saturated cyclohexane ring drastically alters the spatial arrangement of substituents. For CAS 1249660-37-4, the stereochemical relationship between the C1-sulfonamide and C4-ethyl group is the defining feature of its biological activity.

Core Properties Table
PropertyValue / DescriptionNote
CAS Number 1249660-37-4
IUPAC Name 4-Ethylcyclohexane-1-sulfonamide
Molecular Formula C₈H₁₇NO₂S
Molecular Weight 191.29 g/mol
Stereochemistry cis- and trans- isomers existTrans (diequatorial) is thermodynamically favored.
Predicted LogP ~1.6 – 1.9More lipophilic than benzenesulfonamide (LogP ~0.3).
pKa (Sulfonamide) ~11.5 – 12.5 (Predicted)Significantly less acidic than aryl sulfonamides (pKa ~10).
H-Bond Donors 2 (-NH₂)
H-Bond Acceptors 2 (S=O)
Solubility Low in water; Soluble in DMSO, MeOH, DCMLipophilic tail reduces aqueous solubility.
Stereochemical Criticality

The cyclohexane ring adopts a chair conformation. The stability and binding affinity depend heavily on the orientation of the 4-ethyl and 1-sulfonamide groups.

  • Trans-isomer: Both the bulky ethyl group and the sulfonamide group can adopt equatorial positions. This is the thermodynamically stable conformer and typically the preferred scaffold for target engagement to minimize 1,3-diaxial steric interactions.

  • Cis-isomer: One substituent must be axial. This high-energy conformer is often filtered out during purification or isomerization steps.

Part 2: Synthetic Methodologies

The synthesis of aliphatic sulfonamides is more challenging than their aromatic counterparts due to the lack of electrophilic aromatic substitution pathways (e.g., chlorosulfonation). The two primary routes involve oxidative chlorination of thiols or nucleophilic substitution of sulfinates .

Primary Route: Oxidative Chlorination of 4-Ethylcyclohexanethiol

This route is preferred for its high yield and ability to maintain stereochemistry if mild conditions are used.

Reagents: 4-Ethylcyclohexanethiol, N-Chlorosuccinimide (NCS), HCl/Acetic Acid, Ammonia.

Protocol:

  • Sulfonyl Chloride Formation:

    • Dissolve 4-ethylcyclohexanethiol (1.0 eq) in Acetonitrile/HCl (5:1 v/v).

    • Cool to 0°C. Add N-Chlorosuccinimide (NCS, 3.0 eq) portion-wise to control the exotherm.

    • Mechanism:[1][2][3] The thiol is oxidized to the sulfenyl chloride, then to the sulfonyl chloride (-SO₂Cl).

    • Monitor by TLC/LCMS (look for the sulfonyl chloride mass or methyl ester derivative if quenched with MeOH).

  • Amidation:

    • Concentrate the reaction mixture to remove excess oxidant (caution: do not distill to dryness if unstable).

    • Redissolve in dry THF.

    • Bubble anhydrous Ammonia gas (NH₃) or add concentrated Ammonium Hydroxide (NH₄OH) at 0°C.

    • Stir for 2 hours at room temperature.

  • Workup:

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc to separate cis/trans isomers if necessary.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Ethylcyclohexanethiol (Precursor) Step1 Oxidative Chlorination (NCS, HCl/MeCN, 0°C) Start->Step1 Oxidation Inter Intermediate: Sulfonyl Chloride Step1->Inter Formation Step2 Amidation (NH3 in THF) Inter->Step2 Nucleophilic Attack Final 4-Ethylcyclohexane- 1-sulfonamide Step2->Final Product Isolation

Caption: Figure 1. Oxidative chlorination pathway converting the thiol precursor to the final sulfonamide via a reactive sulfonyl chloride intermediate.[4]

Part 3: Medicinal Chemistry Applications[3][4][6][7][8]

Bioisosterism: Aliphatic vs. Aromatic

Researchers substitute the phenyl ring of a "sulfa drug" with the 4-ethylcyclohexyl moiety to achieve specific optimization goals:

  • Metabolic Stability: The phenyl ring is a common site for CYP450-mediated hydroxylation. The cyclohexane ring is metabolically "harder," extending half-life (

    
    ).
    
  • Solubility & pKa: Aromatic sulfonamides are acidic (pKa ~10) and ionizable at physiological pH. This aliphatic sulfonamide has a higher pKa (~12), remaining neutral. This increases passive membrane permeability (LogD) but decreases aqueous solubility.

  • Geometry: The cyclohexane ring is not flat. It projects the 4-ethyl group out of the plane, potentially filling hydrophobic pockets in enzymes (e.g., Carbonic Anhydrase) that a flat phenyl ring cannot access.

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides bind to the Zinc ion (


) in the active site of Carbonic Anhydrase.
  • Mechanism: The sulfonamide nitrogen (

    
    ) coordinates with the Zn(II) ion, displacing the catalytic water molecule.
    
  • Selectivity: The "tail" (4-ethylcyclohexyl) interacts with the hydrophobic wall of the active site. The specific volume of the ethyl-cyclohexyl group may confer selectivity for CA isoforms (e.g., CA II vs. CA IX) compared to smaller methyl or larger benzyl groups.

Part 4: Handling & Safety Protocols

Signal Word: WARNING

Hazard Identification
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

Storage & Stability[9]
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Sulfonamides are generally stable, but the cyclohexane ring can be susceptible to slow oxidation if not stabilized.

  • Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous buffers for stock preparation to prevent precipitation.

Emergency Procedures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

  • Spill: Absorb with inert material (vermiculite).[5] Do not flush into surface water; aliphatic sulfonamides can be persistent in aquatic environments.

References

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Laughlin, R. G. (1967).[6] The Basicity of Aliphatic Sulfonamides. Journal of the American Chemical Society.[6][7] Link

  • Scott, K. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Princeton University / Macmillan Group. Link

  • ChemScene. (2024). Product Data: 4-Ethylcycloheptane-1-sulfonamide (Analogous Structure). Link

  • Van den Boom, A. F. J., et al. (2023).[4] Sulfonamide synthesis by S-N coupling. Organic Letters. Link

Sources

Exploratory

The Aliphatic Shift: Therapeutic Potential of 4-Ethylcyclohexane-1-sulfonamide

The following technical guide details the therapeutic utility and experimental application of 4-Ethylcyclohexane-1-sulfonamide (CAS: 1249660-37-4). This guide is structured for medicinal chemists and pharmacologists focu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility and experimental application of 4-Ethylcyclohexane-1-sulfonamide (CAS: 1249660-37-4). This guide is structured for medicinal chemists and pharmacologists focusing on Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping .

Operational Class: Saturated Bioisostere / Carbonic Anhydrase Inhibitor Scaffold Primary Application: Lead Optimization & Metabolic Stability Enhancement

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional, saturated systems (increasing fraction of sp3 hybridized carbons, or


) is a proven strategy to improve solubility and reduce promiscuous binding.

4-Ethylcyclohexane-1-sulfonamide represents a critical "saturated bioisostere" of the classical 4-toluene sulfonamide moiety. By replacing the phenyl ring with a cyclohexane ring, researchers can:

  • Eliminate Aniline Toxicity: Avoid the formation of toxic hydroxylamine/aniline metabolites associated with aromatic sulfonamides.

  • Modulate Selectivity: Leverage the distinct puckering of the cyclohexane ring (chair/boat conformations) to target specific isoforms of metalloenzymes, particularly Carbonic Anhydrase (CA) .

  • Enhance Solubility: Improve the thermodynamic solubility profile compared to rigid aromatic analogs.

Chemical Architecture & Stereoisomerism

Unlike its aromatic counterpart, 4-ethylcyclohexane-1-sulfonamide exists as two distinct geometric isomers: cis and trans . This stereochemistry is not merely structural—it is the primary determinant of biological activity.

  • Trans-Isomer (Diequatorial): Generally the thermodynamically more stable conformer. The sulfonamide and ethyl groups extend equatorially, creating a linear, extended vector. This often mimics the spatial arrangement of para-substituted aromatics but with greater bulk.

  • Cis-Isomer (Axial-Equatorial): Introduces a "kink" in the topology. In enzyme active sites (e.g., CA II or CA IX), this curvature can induce steric clashes or, conversely, access hydrophobic pockets unavailable to the planar aromatic analogs.

Critical Insight: Research into cyclohexane sulfonamide derivatives indicates that cis/trans isomers exhibit distinct chromatographic retention and binding affinities . Separation of these isomers is a mandatory quality gate before biological assaying.

Therapeutic Targets & Mechanism of Action

A. Carbonic Anhydrase (CA) Inhibition

The primary therapeutic potential of this scaffold lies in targeting Carbonic Anhydrases (CAs) , zinc-containing metalloenzymes involved in pH regulation.[1]

  • Mechanism: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG). The nitrogen atom coordinates to the catalytic 
    
    
    
    ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion and blocking the hydration of
    
    
    .
  • Selectivity Driver: The 4-ethylcyclohexane "tail" interacts with the hydrophobic wall of the active site. Unlike the flat phenyl ring of acetazolamide, the cyclohexane ring fills the hydrophobic pocket more completely, potentially offering selectivity for CA IX (hypoxic tumors) over the ubiquitous CA II (cytosolic).

B. Metabolic Safety (The "Aniline Trap")

Aromatic sulfonamides often undergo metabolic reduction or hydrolysis to yield primary aromatic amines (anilines), which are structural alerts for genotoxicity and idiosyncratic drug reactions (e.g., Stevens-Johnson Syndrome).

  • Advantage: The 4-ethylcyclohexane scaffold is metabolically inert to these pathways. It cannot form an aniline metabolite, making it a superior scaffold for chronic indications like glaucoma or diuretic therapy .

Experimental Protocols

Protocol A: Stereoselective Synthesis (The Grignard Route)

Direct chlorosulfonation of cyclohexanes (Reed reaction) yields complex mixtures. The following protocol ensures regio- and stereocontrol.

Reagents: 4-Ethylcyclohexyl bromide, Magnesium turnings, Sulfur Dioxide (


), Sulfuryl Chloride (

), Ammonia (

).
  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine.

    • Add 4-ethylcyclohexyl bromide (1.0 eq) in anhydrous THF dropwise. Reflux for 2 hours to form the Grignard reagent (

      
      ).
      
  • Sulfination:

    • Cool the mixture to -78°C. Bubble dry

      
       gas through the solution for 30 mins.
      
    • Allow to warm to room temperature (RT) to form the sulfinate salt (

      
      ).
      
  • Oxidative Chlorination:

    • Suspend the salt in DCM. Add

      
      -chlorosuccinimide (NCS) or 
      
      
      
      (1.1 eq) at 0°C to generate the sulfonyl chloride (
      
      
      ).
  • Amidation:

    • Treat the crude sulfonyl chloride with aqueous

      
       (excess) in THF at 0°C.
      
    • Stir for 4 hours. Concentrate and extract with EtOAc.

Protocol B: Isomer Separation (Cis/Trans)

Validation Step: Essential for SAR accuracy.

  • Column: C18 Reverse-Phase HPLC (Preparative).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60) + 0.1% Formic Acid.

  • Detection: ELSD (Evaporative Light Scattering Detector) or Refractive Index (since UV absorbance is low due to lack of aromaticity).

  • Validation: Verify purity via

    
    -NMR. The methine proton attached to the sulfonamide group will show distinct splitting patterns (Axial-Axial vs Axial-Equatorial coupling) for trans vs cis isomers.
    

Visualization of Workflows

Figure 1: Synthetic Pathway & Isomerism

Caption: Logical flow from halide precursor to distinct stereoisomers via Grignard sulfination.

SynthesisWorkflow Start 4-Ethylcyclohexyl Bromide Grignard Grignard Reagent (R-MgBr) Start->Grignard Mg, THF Reflux Sulfinate Sulfinate Salt (R-SO2-MgBr) Grignard->Sulfinate SO2 (gas) -78°C Chloride Sulfonyl Chloride (R-SO2Cl) Sulfinate->Chloride NCS or SO2Cl2 Oxidation Crude Crude Sulfonamide (Mixture) Chloride->Crude NH3 (aq) Amidation Cis Cis-Isomer (Kinetic) Crude->Cis Prep HPLC (Separation) Trans Trans-Isomer (Thermodynamic) Crude->Trans Prep HPLC (Separation)

Figure 2: Mechanism of Action (CA Inhibition)

Caption: Molecular interaction map showing Zinc coordination and hydrophobic tail positioning.

MOA Enzyme Carbonic Anhydrase Active Site Zinc Zn(II) Ion (Catalytic Center) Enzyme->Zinc His-Coordination Sulfonamide Sulfonamide Head (-SO2NH2) Sulfonamide->Zinc Tetrahedral Coordination Tail 4-Ethylcyclohexane Tail Sulfonamide->Tail Covalent Link Water Displaced H2O Sulfonamide->Water Displaces Pocket Hydrophobic Pocket (Selectivity Filter) Tail->Pocket Van der Waals Interactions

Comparative Data: Aromatic vs. Aliphatic

The following table contrasts the physicochemical properties of the 4-ethylcyclohexane scaffold against the standard 4-ethylbenzene scaffold.

Property4-Ethylbenzene-1-sulfonamide4-Ethylcyclohexane-1-sulfonamideDrug Discovery Implication
Hybridization

(Planar)

(3D)
Enhanced receptor fit ("Escape from Flatland").
Solubility (LogS) Low (Rigid lattice)High (Flexible lattice)Improved bioavailability formulation.
Metabolism High (Benzylic oxidation, Aniline formation)Low (Inert ring)Reduced toxicity risks.
Selectivity Low (Promiscuous binder)Tunable (Cis/Trans)Isomer-specific targeting of CA isoforms.
UV Detection Strong (

)
Weak/NoneRequires ELSD/MS for detection.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Zuvela, P., et al. (2016). Distinguishing antitumor sulfonamide derivatives' cis and trans isomers using Quantitative structure-retention relationships. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Winum, J. Y., et al. (2006). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties. Bioorganic & Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-ethylcyclohexane-1-sulfonamide. Link

Sources

Foundational

difference between 4-Ethylcyclohexane-1-sulfonamide and aryl sulfonamides

Executive Summary This technical guide provides a rigorous comparative analysis between 4-Ethylcyclohexane-1-sulfonamide (representing saturated cycloalkyl sulfonamides) and classical aryl sulfonamides (e.g., benzenesulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis between 4-Ethylcyclohexane-1-sulfonamide (representing saturated cycloalkyl sulfonamides) and classical aryl sulfonamides (e.g., benzenesulfonamide). While aryl sulfonamides have historically dominated medicinal chemistry due to synthetic ease and established bioisosterism, the industry’s shift toward higher fraction of sp³ hybridized carbons (


) to improve solubility and target selectivity has renewed interest in cycloalkyl scaffolds.

This guide dissects the physicochemical, structural, and metabolic divergences between these two classes, providing actionable insights for researchers optimizing lead compounds.

Physicochemical Divergence

The substitution of a planar aromatic ring with a saturated cyclohexane ring fundamentally alters the electronic and physical landscape of the sulfonamide moiety.

Electronic Structure & Acidity (pKₐ)

The sulfonamide group (


) is weakly acidic. The acidity is governed by the stability of the nitrogen anion (

) formed upon deprotonation.
  • Aryl Sulfonamides (Ar-SO₂NH₂): The aromatic ring exerts an electron-withdrawing effect (via resonance and induction), stabilizing the negative charge on the nitrogen.

    • Typical pKₐ:~10.1 (e.g., Benzenesulfonamide).

    • Physiological State: At pH 7.4, the fraction ionized is small (~0.2%), but the proximity to physiological pH allows for significant specific interactions with metalloenzymes (e.g., Carbonic Anhydrases) via the deprotonated species.

  • 4-Ethylcyclohexane-1-sulfonamide (Alk-SO₂NH₂): The cyclohexyl ring is electron-donating via induction (+I effect) and lacks the resonance capacity to delocalize the nitrogen anion's charge.

    • Typical pKₐ:~10.8 – 11.5 .

    • Implication: The alkyl sulfonamide is less acidic than its aryl counterpart. This reduced acidity can decrease solubility in basic media compared to aryl variants and alters hydrogen-bond donor (HBD) strength.

Lipophilicity & Solubility
  • Aryl: Planar geometry facilitates

    
     stacking, often leading to poor aqueous solubility and high crystal lattice energy.
    
  • Cycloalkyl: The "puckered" chair conformation disrupts lattice packing, potentially enhancing solubility despite high lipophilicity. The 4-ethyl group adds significant bulk, increasing LogP, but the non-planar topology aids in escaping the "solubility brick dust" phenomenon common in flat aromatic drugs.

Structural Geometry & Stereochemistry

The most critical differentiator is the spatial arrangement of substituents.

The "Flatland" of Aryl Sulfonamides

Aryl sulfonamides are constrained to a 2D plane at the point of attachment. The bond vector from the ring to the sulfur is fixed in the plane of the aromatic system.

  • Constraint: Limited ability to explore 3D hydrophobic pockets.

The 3D Vector of Cycloalkyls

4-Ethylcyclohexane-1-sulfonamide introduces cis/trans stereoisomerism , offering two distinct geometric vectors for the sulfonamide group relative to the ethyl tail.

  • Trans-Isomer (Diequatorial): The thermodynamically stable form. Both the 4-ethyl and 1-sulfonamide groups occupy equatorial positions to minimize 1,3-diaxial interactions. This extends the molecule linearly.

  • Cis-Isomer (Axial/Equatorial): One substituent is forced axial. This creates a "bent" topology, useful for accessing unique sub-pockets in enzymes that linear aryl analogs cannot reach.

Synthetic Methodologies

Accessing the cycloalkyl scaffold is significantly more challenging than the aryl scaffold.

Comparative Synthetic Pathways
  • Aryl Route: Direct electrophilic aromatic substitution (Chlorosulfonation). High yielding, one step.

  • Cycloalkyl Route: Nucleophilic substitution on cyclohexane is difficult. The preferred route involves Grignard formation followed by sulfur dioxide capture, or radical chlorosulfonation (Reed Reaction), though the latter lacks selectivity.

Figure 1: Synthetic Decision Tree

Synthesis Start_Ar Aryl Precursor (Benzene) Step_Ar1 Chlorosulfonic Acid (ClSO3H) Start_Ar->Step_Ar1 Electrophilic Subst. Start_Alk Alkyl Precursor (1-Bromo-4-ethylcyclohexane) Step_Alk1 Grignard Formation (Mg, THF) Start_Alk->Step_Alk1 Inter_Ar Aryl Sulfonyl Chloride (Ar-SO2Cl) Step_Ar1->Inter_Ar -HCl Step_Alk2 Sulfinate Formation (SO2 capture) Step_Alk1->Step_Alk2 SO2 gas Step_Alk3 Oxidative Chlorination (NCS or Cl2) Step_Alk2->Step_Alk3 Oxidation Inter_Alk Cycloalkyl Sulfonyl Chloride (R-SO2Cl) Step_Alk3->Inter_Alk Final Sulfonamide Product (R-SO2NH2) Inter_Ar->Final + NH3 / Amine Inter_Alk->Final + NH3 / Amine

Caption: Comparative synthetic routes. The aryl pathway (top) is direct, while the cycloalkyl pathway (bottom) requires organometallic intermediates.

Metabolic Stability & Toxicology

The metabolic fate of these two scaffolds differs radically, influencing their suitability for specific therapeutic windows.

Aryl Sulfonamide Liabilities
  • Ring Hydroxylation: CYP450 enzymes readily hydroxylate the electron-rich aromatic ring.

  • Toxicophore Potential: If the sulfonamide bond is cleaved metabolically, it releases a primary aniline. Electron-deficient anilines can be oxidized to hydroxylamines and nitroso compounds, which are reactive electrophiles capable of forming DNA adducts (genotoxicity) or glutathione conjugates (idiosyncratic toxicity).

Cycloalkyl Sulfonamide Liabilities
  • Aliphatic Oxidation: The cyclohexane ring is prone to CYP-mediated hydroxylation, typically at the C3 or C4 positions relative to the directing group.

  • Advantage: This oxidation usually leads to stable, excretable alcohols (glucuronidation targets) rather than reactive electrophiles. The lack of an aromatic system eliminates the risk of forming toxic aniline metabolites.

Figure 2: Metabolic Fate Divergence

Metabolism Ar_Parent Aryl Sulfonamide CYP_Ar CYP450 (Aromatic) Ar_Parent->CYP_Ar Alk_Parent 4-Ethylcyclohexane-1-sulfonamide CYP_Alk CYP450 (Aliphatic) Alk_Parent->CYP_Alk Met_Ar1 Phenolic Metabolite (Phase II Glucuronidation) CYP_Ar->Met_Ar1 Hydroxylation Met_Ar2 Cleaved Aniline (TOXIC FLAG) CYP_Ar->Met_Ar2 Rare Cleavage Met_Alk1 Hydroxy-Cyclohexyl (Stable Alcohol) CYP_Alk->Met_Alk1 Oxidation (C3/C4) Met_Alk2 Glucuronide Conjugate (Excretion) Met_Alk1->Met_Alk2 Phase II

Caption: Metabolic divergence. Aryl scaffolds carry a risk of toxic aniline formation, whereas cycloalkyl scaffolds typically yield stable alcohols.

Experimental Protocols

Protocol A: Synthesis of 4-Ethylcyclohexane-1-sulfonamide (Grignard Route)

Rationale: Direct chlorosulfonation fails on cyclohexane rings. The Grignard-SO₂ method is the industry standard for reliability.

  • Reagents: 1-Bromo-4-ethylcyclohexane (10 mmol), Magnesium turnings (12 mmol), THF (anhydrous), Sulfur Dioxide (

    
    ) gas, Sulfuryl Chloride (
    
    
    
    ).
  • Grignard Formation: Under

    
    , add bromide dropwise to Mg/THF at reflux to form the Grignard reagent (
    
    
    
    ).
  • Sulfination: Cool to -20°C. Bubble dry

    
     gas into the solution for 30 mins. A thick white precipitate (magnesium sulfinate) will form.
    
  • Chlorination: Remove excess

    
    . Add 
    
    
    
    (N-chlorosuccinimide) or
    
    
    carefully at 0°C to convert the sulfinate to the sulfonyl chloride (
    
    
    ).
  • Amidation: Treat the crude sulfonyl chloride with aqueous ammonia (28%) or a specific amine in DCM.

  • Purification: The product is non-aromatic and may not absorb UV strongly. Use Iodine stain or ELSD for TLC monitoring. Recrystallize from Ethanol/Water.

Protocol B: Determination of pKₐ (Spectrophotometric vs. Potentiometric)

Rationale: Due to the high pKₐ (~11) and low UV absorbance of the cycloalkyl ring, standard UV-metric titration (used for aryl sulfonamides) is difficult.

  • Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Solvent: Use a Methanol/Water co-solvent system (e.g., 30%, 40%, 50% MeOH) to ensure solubility of the lipophilic ethyl-cyclohexyl chain.

  • Yasuda-Shedlovsky Extrapolation: Plot apparent pKₐ vs. dielectric constant (

    
    ) and extrapolate to 0% organic solvent to obtain the aqueous pKₐ.
    
  • Control: Run Benzenesulfonamide (pKₐ 10.1) as a reference standard to validate electrode response.

References

  • Reactivity of Sulfonyl Chlorides: BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

  • pKa Prediction & Bond Lengths: ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.

  • Metabolic Stability of Sulfonamides: National Institutes of Health (NIH). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides.

  • Carbonic Anhydrase Inhibition (Cycloalkyl vs Aryl): National Institutes of Health (NIH). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.

  • Toxicology of Aryl Sulfonamides: Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Sulfonylurea Scaffolds Using 4-Ethylcyclohexane-1-sulfonamide

Abstract 4-Ethylcyclohexane-1-sulfonamide (CAS 1249660-37-4) represents a critical lipophilic building block in the synthesis of next-generation sulfonylurea antidiabetics and sulfonamide-based enzyme inhibitors (e.g., 1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Ethylcyclohexane-1-sulfonamide (CAS 1249660-37-4) represents a critical lipophilic building block in the synthesis of next-generation sulfonylurea antidiabetics and sulfonamide-based enzyme inhibitors (e.g., 11


-HSD1 inhibitors). Its structural distinctiveness lies in the cyclohexane ring's conformational flexibility and the ethyl group's hydrophobic bulk, which often confers improved potency or pharmacokinetic profiles compared to methyl analogs (e.g., Glimepiride intermediates). This guide outlines a validated protocol for the stereoselective enrichment  of the bioactive trans-isomer and its subsequent conversion into high-value sulfonylurea scaffolds via orthogonal coupling strategies.

Part 1: Critical Material Attributes & Isomer Management

The Stereochemistry Challenge

Commercially available 4-ethylcyclohexane-1-sulfonamide is often supplied as a mixture of cis and trans isomers. For most metabolic disease targets (e.g., K


 channels), the trans-isomer  (equatorial-equatorial conformation) is the active pharmacophore due to its linear extension, which fits deep hydrophobic pockets.

Protocol: Trans-Enrichment via Fractional Crystallization

  • Principle: The trans-isomer typically exhibits lower solubility in aqueous organic mixtures due to efficient crystal packing compared to the cis-isomer.

  • Reagents: Crude 4-Ethylcyclohexane-1-sulfonamide (Mix), Methanol (MeOH), Water.

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 g of crude sulfonamide in 400 mL of boiling MeOH.

  • Precipitation: Slowly add 150 mL of hot water (60°C) while stirring. The solution should remain clear.

  • Cooling: Allow the mixture to cool to room temperature (25°C) over 4 hours, then chill to 4°C for 12 hours.

  • Filtration: Filter the resulting white needles. The trans-isomer preferentially crystallizes.

  • Wash: Wash the cake with cold 1:1 MeOH:Water.

  • QC: Analyze by

    
    H NMR. The trans-isomer methine proton (CH-SO
    
    
    
    ) typically appears upfield (~2.8 ppm, tt) compared to the cis-isomer (~3.1 ppm, m) due to axial shielding.

Part 2: Synthetic Workflows

We present two orthogonal routes for coupling. Route A is the classic isocyanate method, while Route B (Carbamate Activation) is recommended for complex amines or when isocyanates are unstable/toxic.

Workflow Diagram

G Start 4-Ethylcyclohexane- 1-sulfonamide (Trans-Enriched) BaseA Base: K2CO3 / Acetone Start->BaseA Route A (Direct) ProductB Target: Sulfonylurea Start->ProductB Route B (Displacement) Iso Reagent: Isocyanate (R-NCO) Iso->BaseA ProductA Target: Sulfonylurea BaseA->ProductA Reflux 4h Amine Complex Amine (R-NH2) PhOCOCl Activation: Phenyl Chloroformate Amine->PhOCOCl Activation Carbamate Intermediate: Phenyl Carbamate PhOCOCl->Carbamate -HCl Carbamate->ProductB DBU/Dioxane Heat

Figure 1: Orthogonal synthetic pathways. Route A is direct but limited by isocyanate availability. Route B is versatile and avoids handling toxic isocyanates.

Protocol A: The "Classic" Isocyanate Coupling

Best for: Simple, commercially available R-groups.

  • Setup: Charge a reaction vessel with 4-Ethylcyclohexane-1-sulfonamide (1.0 equiv) and Anhydrous Acetone (10 vol).

  • Activation: Add Potassium Carbonate (K

    
    CO
    
    
    
    )
    (2.5 equiv). Stir at RT for 30 min to generate the sulfonamide anion.
  • Coupling: Add the specific Isocyanate (R-NCO) (1.1 equiv) dropwise.

  • Reaction: Reflux (56°C) for 4–6 hours. Monitor by TLC/LCMS (Disappearance of sulfonamide).

  • Workup:

    • Evaporate acetone.[1]

    • Dissolve residue in water (pH > 10).

    • Wash with EtOAc (removes unreacted isocyanate/urea byproducts).

    • Critical Step: Acidify aqueous layer to pH 2–3 with 1N HCl. The Sulfonylurea product will precipitate.

    • Filter and dry.[2]

Protocol B: The "Safety-Enhanced" Carbamate Route

Best for: Complex amines, late-stage functionalization, and avoiding phosgene derivatives.

Phase 1: Carbamate Formation [3]

  • Dissolve the amine partner (R-NH

    
    , 1.0 equiv) in THF/DCM.
    
  • Add Pyridine (1.2 equiv) and cool to 0°C.

  • Add Phenyl Chloroformate (1.05 equiv) dropwise.

  • Stir 1h. Isolate the Phenyl Carbamate intermediate via standard extraction.

Phase 2: Sulfonylurea Formation [3]

  • Mix: Combine 4-Ethylcyclohexane-1-sulfonamide (1.0 equiv) and the Phenyl Carbamate (1.0 equiv) in 1,4-Dioxane .

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

  • Heat: Stir at 100°C for 12 hours. The DBU forms a salt with the sulfonamide, making it nucleophilic enough to displace the phenol leaving group.

  • Purification: Dilute with water, acidify, and extract. The byproduct (phenol) can be removed by washing the organic layer with 1N NaOH (caution: product may ionize; keep pH controlled or use column chromatography).

Part 3: Data & Troubleshooting

Solvent Compatibility Table

Solubility profile for 4-Ethylcyclohexane-1-sulfonamide (Trans-isomer)

SolventSolubility (25°C)Application
Water Insoluble (<0.1 mg/mL)Anti-solvent for precipitation
Methanol Moderate (Heating req.)Recrystallization (Trans-enrichment)
DCM HighExtraction / Chromatography
DMSO HighStock solutions for bioassay
1N NaOH Soluble (as salt)Aqueous workup (removes neutrals)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Route A) Moisture in acetoneUse anhydrous solvents; isocyanates hydrolyze to ureas in water.
Product is Oily Mixed isomersCheck cis/trans ratio. Re-crystallize starting material before coupling.
Incomplete Reaction (Route B) Poor nucleophilicityIncrease DBU to 3.0 equiv or switch solvent to Sulfolane (higher temp).
NMR shows "Double" peaks RotamersSulfonylureas exhibit restricted rotation. Run NMR at 50°C to coalesce peaks.

References

  • General Sulfonamide Synthesis

    • Bahrami, K., et al.[4] "Direct conversion of thiols to sulfonyl chlorides and sulfonamides." Journal of Organic Chemistry, 2009.[4]

  • Sulfonylurea Synthesis via Carbamates

    • Thoi, B. T., et al. "Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity." Vietnam Journal of Science, Technology and Engineering, 2019.

  • Isomer Separation (General Cyclohexane Derivatives)

    • Ray, G. C.[5] "Separation of cis and trans isomers."[5][6][7] US Patent 2,850,549, 1958.

  • Pharmaceutical Context (Glimepiride Analogs)

    • Biamonte, M. A., et al. "Recent advances in the synthesis of sulfonamides."[8][9][10] Journal of Medicinal Chemistry, 2023. (Contextual grounding for bioisosterism).

Sources

Application

Application Notes and Protocols for 4-Ethylcyclohexane-1-sulfonamide in Carbonic Anhydrase Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of Sulfonamides in Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-cont...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Sulfonamides in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH homeostasis, respiration, electrolyte secretion, and numerous biosynthetic pathways.[2][3] The fifteen known human α-CA isoforms are distributed throughout the body and are implicated in a range of pathologies.[3] Consequently, the inhibition of specific CA isozymes has emerged as a valuable therapeutic strategy for a variety of diseases, including glaucoma, epilepsy, edema, and certain cancers.[4][5]

The primary sulfonamides (R-SO₂NH₂) represent the cornerstone of carbonic anhydrase inhibitor (CAI) design. Their enduring utility stems from the sulfonamide group's ability to bind to the catalytic Zn²⁺ ion in the enzyme's active site with high affinity, effectively blocking its function.[6] While aromatic and heterocyclic sulfonamides have been extensively studied, cycloaliphatic derivatives such as 4-Ethylcyclohexane-1-sulfonamide offer a distinct chemical space for exploring structure-activity relationships (SAR) and developing isoform-selective inhibitors. The non-aromatic, saturated ring system of the cyclohexane moiety can influence physicochemical properties like solubility and lipophilicity, potentially leading to improved pharmacokinetic profiles and novel interactions within the enzyme's active site.

This guide provides a comprehensive overview of the application of 4-Ethylcyclohexane-1-sulfonamide as a representative cycloalkyl-sulfonamide in carbonic anhydrase inhibitor research. It details a plausible synthetic route, characterization methods, and robust protocols for evaluating its inhibitory activity against various CA isozymes.

Synthesis and Characterization of 4-Ethylcyclohexane-1-sulfonamide

The synthesis of 4-Ethylcyclohexane-1-sulfonamide can be approached through a multi-step process, beginning with the readily available 4-ethylcyclohexanol. A plausible synthetic pathway is outlined below.

Protocol 1: Synthesis of 4-Ethylcyclohexane-1-sulfonamide

Step 1: Halogenation of 4-Ethylcyclohexanol

  • To a stirred solution of 4-ethylcyclohexanol in a suitable solvent (e.g., dichloromethane), add a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with ice water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 1-chloro-4-ethylcyclohexane.

Step 2: Formation of the Grignard Reagent

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine.

  • Add a solution of 1-chloro-4-ethylcyclohexane in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • Reflux the mixture until the magnesium is consumed to form 4-ethylcyclohexylmagnesium chloride.

Step 3: Sulfonylation

  • Cool the Grignard reagent to -78 °C and slowly add it to a solution of sulfuryl chloride in an appropriate solvent.

  • Stir the reaction at low temperature for a designated period before allowing it to warm to room temperature.

  • This step yields the 4-ethylcyclohexane-1-sulfonyl chloride intermediate.

Step 4: Amination to form the Sulfonamide

  • The crude 4-ethylcyclohexane-1-sulfonyl chloride is then reacted with an excess of aqueous ammonia.[7] This is a vigorous reaction and should be performed with caution in an ice bath.

  • The resulting suspension is stirred until the reaction is complete.

  • The solid product, 4-Ethylcyclohexane-1-sulfonamide, is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Characterization

The synthesized 4-Ethylcyclohexane-1-sulfonamide should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet) and the cyclohexane ring protons. The proton alpha to the sulfonamide group will have a distinct chemical shift.
¹³C NMR Resonances for the carbons of the ethyl group and the cyclohexane ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₈H₁₇NO₂S.
FT-IR Characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹), and C-H stretching of the cycloalkyl group.
Melting Point A sharp melting point range, indicating the purity of the compound.

In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory potency of 4-Ethylcyclohexane-1-sulfonamide against various human carbonic anhydrase isozymes (e.g., hCA I, hCA II, hCA IX, hCA XII) can be determined using established enzymatic assays. The stopped-flow CO₂ hydration assay is the gold standard for measuring CA activity.

Protocol 2: Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme's ability to catalyze the hydration of CO₂. The resulting change in pH is monitored using a pH indicator.

Materials:

  • Purified recombinant human CA isozymes (hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (for maintaining ionic strength)

  • Phenol red indicator (0.2 mM)

  • CO₂-saturated water

  • 4-Ethylcyclohexane-1-sulfonamide stock solution (in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of 4-Ethylcyclohexane-1-sulfonamide in the assay buffer.

  • In the first syringe of the stopped-flow instrument, load the enzyme solution (at a final concentration in the nanomolar range) and the inhibitor at various concentrations.

  • In the second syringe, load the CO₂-saturated solution containing the pH indicator.

  • Rapidly mix the contents of the two syringes to initiate the reaction.

  • Monitor the change in absorbance of the phenol red indicator at 557 nm over time. The initial rates of the enzymatic reaction are determined.[8]

  • Perform control experiments without the enzyme (uncatalyzed reaction) and without the inhibitor (maximal enzyme activity).

  • The rates of the uncatalyzed reaction are subtracted from the rates of the catalyzed reactions.[8]

Data Analysis:

The inhibitory activity is typically expressed as the inhibition constant (Kᵢ). This can be determined by fitting the data to the appropriate inhibition models. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Illustrative Inhibitory Data

The following table presents hypothetical yet plausible inhibitory data for 4-Ethylcyclohexane-1-sulfonamide against key hCA isozymes, as would be determined by the stopped-flow assay.

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
4-Ethylcyclohexane-1-sulfonamide150258540
Acetazolamide (Standard)25012255.7

Interpretation of Data:

  • The hypothetical data suggests that 4-Ethylcyclohexane-1-sulfonamide is a potent inhibitor of hCA II and hCA XII.

  • It exhibits moderate inhibitory activity against hCA IX and weaker activity against hCA I.

  • The selectivity profile (the ratio of Kᵢ values for different isozymes) can guide further drug development efforts. For instance, a compound with high selectivity for tumor-associated isoforms like hCA IX and hCA XII over off-target cytosolic isoforms (hCA I and II) would be a promising anticancer agent.[9]

Mechanism of Action and Structural Insights

The inhibitory action of sulfonamides like 4-Ethylcyclohexane-1-sulfonamide is well-established. The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion at the core of the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 OH OH⁻ Zn->OH H2O H₂O OH->H2O Displaced Inhibitor R-SO₂NH⁻ Inhibitor->Zn Coordination Bond (Inhibition)

Caption: Mechanism of sulfonamide inhibition of carbonic anhydrase.

The 4-ethylcyclohexyl group of the inhibitor extends into the active site cavity, where it can form van der Waals and hydrophobic interactions with amino acid residues, further stabilizing the enzyme-inhibitor complex. The specific stereochemistry of the ethyl group on the cyclohexane ring (cis/trans) can significantly influence binding affinity and isoform selectivity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of 4-Ethylcyclohexane-1-sulfonamide as a carbonic anhydrase inhibitor.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start 4-Ethylcyclohexanol Halogenation Halogenation Start->Halogenation Grignard Grignard Formation Halogenation->Grignard Sulfonylation Sulfonylation Grignard->Sulfonylation Amination Amination Sulfonylation->Amination Purification Purification (Recrystallization) Amination->Purification Product 4-Ethylcyclohexane-1-sulfonamide Purification->Product Assay Stopped-Flow CO₂ Hydration Assay Product->Assay Data IC₅₀ / Kᵢ Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Selectivity Isoform Selectivity Profile SAR->Selectivity

Caption: Workflow for synthesis and evaluation of a CA inhibitor.

Conclusion and Future Directions

4-Ethylcyclohexane-1-sulfonamide serves as an excellent model compound for investigating the role of cycloalkyl moieties in the design of potent and selective carbonic anhydrase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this and similar sulfonamides. Future research could focus on the synthesis of stereoisomerically pure analogs to dissect the impact of stereochemistry on inhibitory activity. Furthermore, exploring substitutions on the cyclohexane ring could lead to the development of novel CAIs with enhanced therapeutic potential for a wide range of diseases.

References

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026). Mathews Journal of Pharmaceutical Science.
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • Application Notes and Protocols for the Synthesis of Novel Carbonic Anhydrase Inhibitors Using 4-Aminobenzenesulfonamide Deriv
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI.
  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase
  • Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds. (2014).
  • Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. (2000). PubMed.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). PMC.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2015). PMC.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PMC.
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). MDPI.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI.
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). CNR-IRIS.
  • Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associ
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI.
  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). MDPI.
  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (2017). MDPI.
  • Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[2][4][10]triazolo[3,4-b][2][4][11]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. (2015). PubMed.

  • In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. (2004).
  • Docking of sulfonamides to carbonic anhydrase II and IV. (2000). PubMed.
  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (2005).
  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (2009). PubMed.
  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2012). MDPI.
  • Synthesis of 4-Ethoxyphenylacetic Acid. (2012). Semantic Scholar.

Sources

Method

Technical Application Note: Functionalization of 4-Ethylcyclohexane-1-sulfonamide for SAR Profiling

Strategic Overview 4-Ethylcyclohexane-1-sulfonamide represents a privileged aliphatic scaffold in medicinal chemistry, offering a distinct "escape from flatland" compared to traditional benzene-sulfonamide derivatives. I...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

4-Ethylcyclohexane-1-sulfonamide represents a privileged aliphatic scaffold in medicinal chemistry, offering a distinct "escape from flatland" compared to traditional benzene-sulfonamide derivatives. Its structure comprises a lipophilic tail (4-ethyl group) and a polar warhead (sulfonamide), making it an ideal candidate for targeting hydrophobic pockets adjacent to polar active sites (e.g., Carbonic Anhydrases, SUR1 receptors, or metalloenzymes).

This guide details the functionalization of this core for Structure-Activity Relationship (SAR) studies. Unlike aromatic sulfonamides, the aliphatic cyclohexane ring introduces critical stereochemical considerations (cis/trans isomerism) and altered nucleophilicity (


 ~10.5 vs. ~10.0 for arylsulfonamides), requiring tailored synthetic protocols.
Core SAR Objectives
  • Stereochemical Fidelity: Controlling the spatial orientation of the ethyl tail relative to the sulfonamide head.

  • Electronic Modulation: Adjusting the

    
     of the sulfonamide nitrogen via N-arylation or acylation to optimize binding affinity.
    
  • Scaffold Extension: Transforming the primary sulfonamide into sulfonylureas or secondary sulfonamides to probe steric tolerance.

Critical Control Point: Stereochemistry

Before initiating functionalization, the stereochemical purity of the starting material must be validated. 1,4-disubstituted cyclohexanes exist as cis and trans isomers.

  • Trans-isomer (Thermodynamic): Both the 4-ethyl and 1-sulfonamide groups occupy equatorial positions. This is generally the preferred scaffold for drug development due to metabolic stability and linear vector alignment.

  • Cis-isomer (Kinetic): Forces one substituent into an axial position, creating a "bent" topology that may drastically alter binding mode.

Recommendation: If the starting material is a mixture, separate isomers prior to library synthesis using preparative HPLC (Chiralpak IA or similar) or fractional crystallization.

Protocol A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)[1][2]

Objective: To install aromatic rings on the sulfonamide nitrogen, lowering the


 and introducing 

-stacking interactions. Challenge: Aliphatic sulfonamides are less acidic and more nucleophilic than their aromatic counterparts, often leading to bis-arylation or catalyst poisoning.
Materials
  • Substrate: 4-Ethylcyclohexane-1-sulfonamide (1.0 equiv)

  • Coupling Partner: Aryl bromide (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: t-BuXPhos (4-6 mol%) – Critical for aliphatic sulfonamides

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Inertion: Charge a reaction vial with the sulfonamide, aryl bromide, base, and ligand. Cycle with

    
    /Vacuum (3x).
    
  • Catalyst Addition: Add

    
     under a positive stream of nitrogen.
    
  • Solvation: Add degassed 1,4-dioxane (

    
     concentration).
    
  • Activation: Seal the vial and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Technical Insight: The bulky t-BuXPhos ligand facilitates the reductive elimination step, which is often the rate-determining bottleneck for sulfonamide coupling.

Protocol B: Sulfonylurea Construction (Isocyanate-Free)

Objective: To synthesize sulfonylurea analogs (bioisosteres of glimepiride-class antidiabetics) without using hazardous isocyanates. Mechanism: Activation of the sulfonamide with phenyl chloroformate followed by amine displacement.

Materials
  • Substrate: 4-Ethylcyclohexane-1-sulfonamide (1.0 equiv)

  • Activator: Phenyl chloroformate (1.1 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Amine Partner: Primary or secondary amine (

    
    )
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Carbamate Formation:

    • Dissolve sulfonamide and

      
       in MeCN at 0°C.
      
    • Dropwise add phenyl chloroformate.

    • Stir at RT for 2 hours. Monitor TLC for disappearance of starting material.

    • Note: The intermediate phenyl sulfonylcarbamate is stable and can be isolated if necessary, but "one-pot" is preferred for SAR libraries.

  • Urea Coupling:

    • Add the amine partner (1.2 equiv) directly to the reaction mixture.

    • Heat to 60°C for 4-6 hours.

  • Quench: Pour into 1M HCl (aq) to precipitate the sulfonylurea (if solid) or extract with DCM.

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use reverse-phase HPLC.

Visual Workflows

Figure 1: Synthetic Decision Matrix for SAR Generation

SAR_Workflow Start 4-Ethylcyclohexane- 1-sulfonamide Check Stereochem Check: Cis/Trans Ratio Start->Check Purify Prep-HPLC Separation Check->Purify Mix Path_A Path A: N-Arylation (Lipophilicity/pKa) Check->Path_A Pure Trans Path_B Path B: Sulfonylurea (H-Bonding Network) Check->Path_B Path_C Path C: N-Alkylation (Steric Probe) Check->Path_C Purify->Path_A Cond_A Pd2(dba)3 / t-BuXPhos Ar-Br, 100°C Path_A->Cond_A Cond_B 1. PhOCOCl, Cs2CO3 2. R-NH2, 60°C Path_B->Cond_B Cond_C R-I, K2CO3 DMF, RT Path_C->Cond_C Prod_A N-Aryl Sulfonamide (High Potency Potential) Cond_A->Prod_A Prod_B Sulfonylurea (Metabolic Target) Cond_B->Prod_B Prod_C N-Alkyl Sulfonamide (Selectivity Probe) Cond_C->Prod_C

Caption: Decision matrix for diversifying the 4-ethylcyclohexane-1-sulfonamide scaffold based on SAR goals.

SAR Interpretation & Data Analysis

When analyzing the biological data from these derivatives, use the following framework to correlate structural changes with activity.

Modification TypeStructural ConsequencePhysicochemical EffectExpected SAR Signal
N-Arylation Adds aromatic ringLowers

(to ~6-7); Increases cLogP
Improved potency if target site has a cationic residue (e.g., Arg/Lys) or hydrophobic pocket.
Sulfonylurea Extends chain lengthAdds H-bond donor/acceptor pairCritical for targets requiring "bidentate" H-bonding (e.g., ATP-sensitive K+ channels).
N-Methylation Removes H-bond donorIncreases membrane permeabilityLoss of activity indicates the sulfonamide -NH is a critical H-bond donor.
Cis-Isomer Axial conformation"Bent" topology; higher energyUsually lower potency than trans due to steric clash, unless the binding pocket is curved.
Troubleshooting Common Issues
  • Low Yield in Buchwald Coupling: Ensure the sulfonamide is dry. Water kills the active Pd species. Switch to BrettPhos if t-BuXPhos fails for sterically hindered aryl bromides.

  • Bis-alkylation: When performing N-alkylation (Path C), use a slight deficiency of the alkyl halide (0.9 equiv) to prevent over-alkylation to the tertiary sulfonamide.

References

  • Buchwald-Hartwig Coupling of Sulfonamides

    • Title: Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides
    • Source:J. Am. Chem. Soc. 2006, 128, 30, 10028–10029
    • URL:[Link] (Note: Foundational work for amine/amide coupling extended to sulfonamides)

  • Sulfonylurea Synthesis via Carbamates

    • Title: A facile synthesis of sulfonylureas via water assisted preparation of carbamates[1]

    • Source:Org. Biomol. Chem., 2011, 9, 4799-4801
    • URL:[Link]

  • Stereochemistry of Cyclohexane Derivatives

    • Title: Conformational Analysis of 1,4-Disubstituted Cyclohexanes
    • Source:J. Org.[2] Chem. 2015, 80, 12, 6313–6319

    • URL:[Link]

  • Medicinal Chemistry of Sulfonamides

    • Title: Sulfonamides as a Promising Scaffold in Drug Discovery[3][4][5][6]

    • Source:Chem. Biodiversity 2024
    • URL:[Link]

Sources

Application

Topic: Scale-Up Procedures for the Production of 4-Ethylcyclohexane-1-sulfonamide

An Application Note and Protocol from the Senior Application Scientist Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis and scale-up of 4-Ethylcyclohexane-1-sulfonamide, a key intermediate and structural motif in medicinal chemistry. Sulfonamides are a cornerstone in drug development, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The successful transition from laboratory-scale synthesis to pilot-plant production requires a thorough understanding of reaction kinetics, thermodynamics, and process safety. This guide details a robust two-step synthetic route, addresses critical scale-up challenges, and provides detailed, field-tested protocols for both bench-top and pilot-scale execution. By explaining the causality behind procedural choices and integrating rigorous in-process controls, these protocols are designed to be self-validating, ensuring process robustness, safety, and high product purity.

Synthesis Strategy and Mechanistic Rationale

The selected synthetic pathway for 4-Ethylcyclohexane-1-sulfonamide proceeds in two key steps starting from the commercially available precursor, 4-ethylcyclohexylamine. This route is strategically chosen for its reliability, avoidance of highly toxic and corrosive reagents like chlorosulfonic acid, and its amenability to large-scale production.[4]

Step 1: Diazotization-Sulfonylation (Sandmeyer-Type Reaction) The primary amine of 4-ethylcyclohexylamine is converted into an intermediate diazonium salt using sodium nitrite under acidic conditions. This unstable intermediate is then reacted in situ with sulfur dioxide in the presence of a copper(I) chloride catalyst to form 4-ethylcyclohexane-1-sulfonyl chloride. This method is a variation of the Sandmeyer reaction, which provides a reliable pathway to sulfonyl chlorides from primary amines.[5]

Step 2: Amination The resulting 4-ethylcyclohexane-1-sulfonyl chloride is then reacted with aqueous ammonia to form the final product, 4-Ethylcyclohexane-1-sulfonamide. This is a classic nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[6][7]

Overall Reaction Scheme: Image of the chemical reaction scheme from 4-ethylcyclohexylamine to 4-Ethylcyclohexane-1-sulfonamide.

Laboratory-Scale Synthesis Protocol (25-50 g Scale)

This protocol outlines the procedure for producing 4-Ethylcyclohexane-1-sulfonamide on a standard laboratory scale.

Equipment and Reagents
EquipmentReagents
1 L Three-neck round-bottom flask4-Ethylcyclohexylamine
Mechanical stirrerConcentrated Hydrochloric Acid (HCl)
ThermometerSodium Nitrite (NaNO₂)
Addition funnelSulfur Dioxide (SO₂) gas or DABSO surrogate
Ice bathCopper(I) Chloride (CuCl)
Buchner funnel and filter flaskDichloromethane (DCM)
Rotary evaporatorAqueous Ammonia (28-30%)
Standard laboratory glasswareAnhydrous Magnesium Sulfate (MgSO₄)
Thin Layer Chromatography (TLC) suppliesSodium Bicarbonate (NaHCO₃)
Step 1: Synthesis of 4-Ethylcyclohexane-1-sulfonyl Chloride
  • Setup: Equip a 1 L three-neck flask with a mechanical stirrer, thermometer, and an addition funnel. Place the flask in an ice-salt bath.

  • Acidification: Charge the flask with 4-ethylcyclohexylamine (e.g., 0.2 mol) and concentrated HCl (e.g., 0.6 mol) diluted with 200 mL of water. Cool the stirred mixture to 0-5°C.

  • Diazotization: Dissolve sodium nitrite (e.g., 0.22 mol) in 50 mL of water and add it to the addition funnel. Add the nitrite solution dropwise to the amine slurry, maintaining the internal temperature below 5°C. The highly exothermic nature of this step requires slow, controlled addition.

  • Catalyst Preparation: In a separate flask, prepare a solution of sulfur dioxide (saturated) and copper(I) chloride (e.g., 0.02 mol) in 100 mL of glacial acetic acid. Cool this solution to 10°C.

  • Sulfonylation: Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will occur. Maintain the temperature between 10-15°C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by pouring it into 500 mL of ice-water. Extract the product with dichloromethane (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield crude 4-ethylcyclohexane-1-sulfonyl chloride as an oil.

Step 2: Synthesis of 4-Ethylcyclohexane-1-sulfonamide
  • Setup: In a 500 mL flask equipped with a stirrer and placed in an ice bath, add the crude sulfonyl chloride from the previous step.

  • Amination: Slowly add concentrated aqueous ammonia (e.g., 150 mL) to the stirred sulfonyl chloride. A white precipitate will form. This reaction is exothermic and must be cooled.

  • Reaction Completion: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Ethylcyclohexane-1-sulfonamide. Dry the product in a vacuum oven.

Scale-Up Considerations and Pilot Plant Protocol (1-5 kg Scale)

Transitioning from the laboratory to a pilot plant introduces significant challenges that must be proactively managed.[8]

Critical Scale-Up Parameters
  • Heat Management: The diazotization reaction is highly exothermic and poses a significant thermal runaway risk.[8] Pilot-scale reactors must have efficient jacketed cooling systems and precise temperature control. The rate of reagent addition becomes a critical process parameter for maintaining temperature.

  • Mass Transfer: Achieving homogeneous mixing in large reactors is more complex.[8] Inefficient mixing can lead to localized "hot spots" during diazotization or poor reaction kinetics. The agitator type, speed, and baffle design are crucial for effective mass and heat transfer.

  • Gas Evolution: The sulfonylation step releases a large volume of nitrogen gas. The reactor must be properly vented to handle the gas flow safely and prevent pressure buildup.

  • Material Handling and Safety: Handling kilograms of corrosive acids and the reactive sulfonyl chloride intermediate requires stringent safety protocols.[9] Use of personal protective equipment (PPE) such as chemical-resistant gloves, lab coats, and face shields is mandatory.[9][10] Operations should be conducted in a well-ventilated area, and emergency showers and eyewash stations must be readily accessible.[10]

Pilot Plant Production Workflow

ScaleUp_Workflow

Pilot-Scale Protocol (Example: 2.0 kg Batch)
  • Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Step 1 - Sulfonyl Chloride Formation:

    • Charge the reactor with 4-ethylcyclohexylamine (15.7 mol, 2.0 kg) and a pre-mixed solution of concentrated HCl (47.1 mol) and 20 L of water.

    • Start agitation and cool the reactor jacket to bring the internal temperature to 0-5°C.

    • In a separate vessel, dissolve sodium nitrite (17.3 mol, 1.19 kg) in 5 L of water.

    • Using a dosing pump, add the nitrite solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

    • In a second 100 L reactor, prepare the SO₂/CuCl solution as described in the lab protocol, scaled accordingly.

    • Transfer the cold diazonium salt solution to the second reactor via a pressure-equalized transfer line over 1-2 hours, maintaining the temperature below 15°C.

    • Allow the reaction to stir for 4-6 hours at room temperature. Take samples for HPLC analysis to confirm completion.

    • Perform the aqueous quench and extraction using an appropriate solvent like DCM or Toluene. Use a liquid-liquid separator for efficient phase separation.

  • Step 2 - Amination and Purification:

    • Charge the sulfonyl chloride solution into a clean reactor.

    • Slowly add 20 L of concentrated aqueous ammonia, maintaining the temperature below 25°C with jacket cooling.

    • Stir for 4 hours at ambient temperature. Monitor for completion via HPLC.

    • Cool the slurry to 10°C and isolate the product using a centrifuge or filter dryer.

    • Wash the product cake with 3 x 10 L of cold deionized water.

    • Perform recrystallization in the reactor by adding a suitable solvent (e.g., 80% ethanol), heating to dissolve, cooling under a controlled profile to maximize yield and crystal size, and re-isolating.[11]

    • Dry the final product under vacuum at 50-60°C until a constant weight is achieved.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the final product meets the required specifications.

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to reference spectrum
Purity HPLC≥ 99.0%
Melting Point Melting Point ApparatusTo be established (e.g., 115-118°C)
Residual Solvents GC-HSConforms to ICH guidelines

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 - Incomplete diazotization. - Decomposition of diazonium salt (temperature too high). - Inefficient extraction.- Ensure slow, controlled addition of NaNO₂ below 5°C. - Improve reactor cooling efficiency. - Optimize solvent volumes and number of extractions for work-up.[8]
High Impurity Levels - Side reactions due to poor temperature control. - Incomplete reaction. - Inefficient purification.- Strictly adhere to temperature parameters for all steps. - Increase reaction time or optimize mixing speed.[8] - Optimize recrystallization solvent system and cooling rate.[8][11]
Product Fails Purity Spec - Co-precipitation of impurities during crystallization. - Insufficient washing of the filter cake.- Consider a hot filtration step during recrystallization to remove insoluble impurities. - Increase the volume and number of washes after filtration.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.
  • Willis, M. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Benzene Sulfonyl Chloride Safety Blog. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?.
  • US Patent US2777844A. (1957). Sulfonamide purification process.
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). A Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO. Organic Chemistry Portal.
  • S D Fine-Chem Limited.
  • Thieme Chemistry. (2024).
  • Al-Zoubi, W. et al. (2019).
  • Nuvisan. Seamless compound scale-up & advanced synthesis techniques.
  • Various Authors. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • New Jersey Department of Health. (2010). Benzene Sulfonyl Chloride Hazard Summary.
  • NOAA. SULFURYL CHLORIDE - CAMEO Chemicals.
  • Kaur, G. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Alani, B. G. et al. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Saleem, H. et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
  • Unspecified Author. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Ethylcyclohexane-1-sulfonamide

Executive Summary You are likely encountering a "solubility paradox" common with 4-Ethylcyclohexane-1-sulfonamide . While the sulfonamide moiety is polar, the ethyl-cyclohexane tail creates a significant lipophilic footp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering a "solubility paradox" common with 4-Ethylcyclohexane-1-sulfonamide . While the sulfonamide moiety is polar, the ethyl-cyclohexane tail creates a significant lipophilic footprint.[1] In pure DMSO, the compound should be soluble, but it often suffers from slow dissolution kinetics due to high crystal lattice energy (especially if the trans-isomer dominates).[1]

More critically, the most frequent failure mode is "crashing out" (precipitation) upon dilution into aqueous media.[1][2][3] This guide deconstructs these issues into three actionable modules: Initial Dissolution , Storage Stability , and Aqueous Dilution .[1][2]

Module 1: Initial Dissolution (Getting it into Solution)

The Problem: "I have added DMSO, but the solid powder remains visible at the bottom of the vial."

The Science: Dissolution is a battle between Solvation Energy (DMSO surrounding the molecule) and Lattice Energy (the molecules holding onto each other in the crystal).[3] 4-Ethylcyclohexane-1-sulfonamide has a rigid cyclohexane ring.[4][1][2] If your batch is high in the trans-isomer, the molecules pack tightly, requiring significant energy to break apart.[1]

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Vortex (High Speed) Creates shear force to break up large aggregates, increasing surface area for solvent contact.[4][1][2]
2 Ultrasonic Bath (Sonication) Critical Step. Apply for 10–15 minutes at 40 kHz.[1][2][3] Cavitation bubbles implode, generating localized high energy that disrupts the crystal lattice [1].[1]
3 Thermal Shift Heat the sealed vial to 37°C - 45°C in a water bath for 10 minutes. This increases the kinetic energy of the solvent molecules, overcoming the enthalpy of fusion.
4 Visual Check Hold the vial against a light source. Look for "schlieren" lines (wavy distortions), which indicate a concentration gradient and incomplete mixing.[1][2][3]

Warning: Do not exceed 60°C. While sulfonamides are generally stable, excessive heat can promote oxidation if the DMSO is not anhydrous.[1]

Module 2: Storage & Stability (Keeping it in Solution)

The Problem: "The solution was clear yesterday, but today there are crystals or a slushy precipitate."

The Science: DMSO is hygroscopic .[1][5][6][7] It aggressively absorbs atmospheric water.[1][2][3] At 60% relative humidity, pure DMSO can absorb nearly 10% water by weight within 24 hours if left uncapped [2].[1][2]

  • The Trap: Water acts as an "anti-solvent" for 4-Ethylcyclohexane-1-sulfonamide.[4][1] As water content rises, the solubility of the lipophilic cyclohexane tail drops drastically, forcing the compound back into a solid state.

The Fix:

  • Use Anhydrous DMSO: Always start with a fresh, unopened bottle or DMSO stored over molecular sieves (3Å or 4Å).[1][2][3]

  • Single-Use Aliquots: Never store the main stock at 4°C in a frequently opened container. Freeze-thaw cycles introduce condensation.[4][1][2][3]

  • The "Dry" Test: If you suspect your DMSO is wet, freeze it.[1] Pure DMSO freezes at ~18.5°C. If your stock stays liquid in the fridge (4°C), it has significant water contamination [3].[1][2][3]

Module 3: Aqueous Dilution (The "Crash Out")[3][4]

The Problem: "The compound precipitates immediately when I add the DMSO stock to my cell culture media or buffer."

The Science: This is a kinetic solubility failure .[1] When a droplet of DMSO stock hits water, the DMSO mixes with water faster than the compound can equilibrate. The compound finds itself stranded in a high-water environment, leading to rapid nucleation and precipitation.[1]

Visualizing the Failure Mode:

CrashOutMechanism cluster_0 Phase 1: The Stock cluster_1 Phase 2: The Interface cluster_2 Phase 3: The Result Stock Compound + DMSO (Solvated Shell) Interface Rapid DMSO-Water Mixing (Exothermic) Stock->Interface Injection Strip Solvation Shell Stripped Interface->Strip High Polarity Shock Precip Nucleation & Precipitation (Crash Out) Strip->Precip Standard Addition Stable Stable Dispersion Strip->Stable Stepwise/Intermediate

Caption: The mechanism of precipitation during aqueous dilution. Rapid mixing strips the DMSO solvation shell, exposing the hydrophobic cyclohexane ring to water.

The Solution: Intermediate Solvent Technique Do not jump from 100% DMSO to 100% Aqueous.[1] Use a "stepping stone."[1][2][3]

  • Prepare an Intermediate Dilution: Dilute your DMSO stock 1:10 into PEG-400 or Ethanol (if compatible with your assay).[1][2][3] These solvents are less polar than water but miscible with it, reducing the "polarity shock."[1]

  • The "Subsurface" Injection: When adding the stock to media, do not drop it on top.[1] Submerge the pipette tip into the stirring media and expel slowly.[1] This prevents high local concentrations at the surface.[1][3][8]

  • Warm the Media: Pre-warm your buffer/media to 37°C. Cold buffers decrease solubility and accelerate precipitation.[1][3]

Troubleshooting Logic Tree

Use this flowchart to diagnose your specific issue.

TroubleshootingTree Start Start: Solubility Issue Q1 Is the powder visible in pure DMSO? Start->Q1 Action1 1. Heat to 37°C 2. Sonicate (15 min) Q1->Action1 Yes Q2 Is precipitation occurring during storage? Q1->Q2 No (Clear initially) Check1 Did it dissolve? Action1->Check1 Check1->Q2 Yes Action2 DMSO is wet (Hygroscopic). Replace with Anhydrous DMSO. Store over molecular sieves. Check1->Action2 No (Suspect Saturation) Q2->Action2 Yes Q3 Is precipitation occurring upon dilution? Q2->Q3 No Action3 Use 'Stepping Stone' method: Dilute into PEG-400 first, then into buffer. Q3->Action3 Yes Result Proceed with Assay Q3->Result No

Caption: Decision matrix for diagnosing solubility failures at dissolution, storage, and application stages.

Frequently Asked Questions (FAQs)

Q: Can I use pH adjustment to help dissolve this compound? A: 4-Ethylcyclohexane-1-sulfonamide is a weak acid (pKa ~10 for the sulfonamide NH).[4][1][2][3] In pure DMSO , pH adjustment is not relevant.[1][2] However, in aqueous buffers , raising the pH to 8.0–8.5 can significantly improve solubility by deprotonating the sulfonamide nitrogen, creating a more soluble anion.[1] Note: Ensure your biological target can tolerate this pH.[1]

Q: My DMSO stock froze in the refrigerator. Is the compound ruined? A: Likely not, but the homogeneity is ruined.[1] When DMSO freezes, it pushes the solute into concentrated pockets (cryoconcentration).[1][2][3] You must re-warm the vial to 37°C and vortex vigorously to redissolve any micro-precipitates before using.

Q: What is the maximum concentration I can achieve? A: While specific experimental data for this CAS is variable, structurally similar sulfonamides typically achieve 50–100 mM in anhydrous DMSO.[1] If you need higher concentrations, consider using DMA (Dimethylacetamide), though it is more toxic to cells.[1][2]

References
  • BenchChem. (2025).[1][2][3][6][8][9] Impact of hygroscopic DMSO on solubility.[1][3][5][6][7] Retrieved from [1][2][3]

  • Gaylord Chemical. (2007).[1][2][3][10][11] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[1][2][3][10][12] Retrieved from [1][2][3]

  • Ziath. (n.d.).[1][2][3] The Effects of Water on DMSO and Effective Hydration Measurement.[1] Retrieved from [1][2][3]

  • ResearchGate. (2014).[1][2][3] Troubleshooting compound precipitation in DMSO dilution. Retrieved from [1][2][3]

Sources

Optimization

removing unreacted sulfonyl chloride from 4-Ethylcyclohexane-1-sulfonamide

Technical Support Center: Purification of 4-Ethylcyclohexane-1-sulfonamide Subject: Removing Unreacted 4-Ethylcyclohexane-1-sulfonyl Chloride Ticket ID: CHEM-SULF-004 Status: Open Support Level: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Ethylcyclohexane-1-sulfonamide

Subject: Removing Unreacted 4-Ethylcyclohexane-1-sulfonyl Chloride Ticket ID: CHEM-SULF-004 Status: Open Support Level: Senior Application Scientist

Executive Summary

You are encountering a common challenge in sulfonamide synthesis: separating a lipophilic, unreacted sulfonyl chloride (starting material) from the desired sulfonamide product.[1] Because 4-ethylcyclohexane-1-sulfonyl chloride is an aliphatic sulfonyl chloride, it is significantly less reactive toward hydrolysis than aromatic counterparts (e.g., tosyl chloride). Simple water washes often fail because the lipophilic chloride hides in the organic phase, evading the aqueous base.

This guide provides three validated protocols to remove this impurity, ranked by scalability and equipment requirements.

Module 1: The "Sweet Spot" Hydrolysis (Standard Chemical Workup)

Best for: Standard bench-scale synthesis (>100 mg to 10 g).

The Science: The goal is to hydrolyze the unreacted sulfonyl chloride (


) into the corresponding sulfonic acid (

).
  • The Challenge: The chloride is hydrophobic. Without a catalyst, it hydrolyzes slowly.

  • The Trap: Primary sulfonamides (

    
    ) have a pKa of 
    
    
    
    . If you use strong base (pH > 11) to force hydrolysis, you will deprotonate your product (
    
    
    ), driving it into the aqueous layer and causing massive yield loss.

Protocol:

  • Quench: Add a nucleophilic catalyst. For every 1 mmol of unreacted chloride suspected, add 0.5 equiv of Pyridine or 10 mol% DMAP (4-Dimethylaminopyridine) to the reaction mixture.

  • Hydrolysis: Add a volume of saturated aqueous

    
      equal to your organic solvent volume.
    
  • Agitation: Stir vigorously for 30–60 minutes at room temperature. Note: Aliphatic chlorides require this time; do not rush.

  • Separation: Transfer to a separatory funnel.

    • Organic Layer: Contains your Sulfonamide .[2]

    • Aqueous Layer: Contains the Sulfonate salt (

      
      ) and Pyridine salts.
      
  • Validation: Check the organic layer by TLC.[1] If the chloride spot persists, the hydrolysis was incomplete (see FAQ).

Visual Workflow (The pH Trap):

HydrolysisLogic Start Crude Reaction Mixture (R-SO2Cl + R-SO2NH2) Quench Add Sat. NaHCO3 + Cat. Pyridine (Vigorous Stirring) Start->Quench CheckPH Check Aqueous pH Quench->CheckPH pH_Low pH < 2 (Acidic) CheckPH->pH_Low Too Acidic pH_Mid pH 8-9 (Sweet Spot) CheckPH->pH_Mid Target pH_High pH > 11 (Basic) CheckPH->pH_High Too Basic Res_Low Both Neutral. NO SEPARATION. pH_Low->Res_Low Res_Mid R-SO3(-) in Water R-SO2NH2 in Organic SUCCESS pH_Mid->Res_Mid Res_High R-SO3(-) in Water R-SO2NH(-) in Water YIELD LOSS pH_High->Res_High

Caption: Figure 1. The "Sweet Spot" separation logic. Maintaining pH 8-9 ensures the sulfonic acid byproduct is removed without deprotonating the sulfonamide product.

Module 2: Solid-Phase Scavenging (Polymer-Supported Reagents)

Best for: Parallel synthesis, medicinal chemistry libraries, or when aqueous workup causes emulsions.

The Science: Instead of washing, we use a polymer-bound amine (e.g., Trisamine resin) to chemically react with the excess chloride. The impurity becomes covalently tethered to the plastic bead, which is then filtered out.

Reagent: PS-Trisamine or Si-Amine (approx.[3] 3.0–4.0 mmol/g loading).

Protocol:

  • Calculate: Estimate the excess sulfonyl chloride (e.g., 0.2 mmol). Use 3 equivalents of resin relative to the excess chloride.[1][3]

  • Add: Add the dry resin beads directly to the reaction mixture (DCM, THF, or DMF).

  • Incubate: Shake (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

    • Solid (Filter Cake): Contains the Impurity (bound to resin).

    • Filtrate: Contains the Pure Sulfonamide .

Comparison of Scavengers:

Scavenger TypeReactivityApplication Note
PS-Trisamine HighBest general purpose. Scavenges chlorides and acids.[3]
PS-Isocyanate MediumUsed if you have excess amine to remove, not chloride.[1]
Si-Amine HighSilica-based. Faster kinetics than polystyrene but more expensive.

Module 3: Recrystallization (Purification by Solubility)

Best for: Scale-up (>10g) or high-purity requirements.

The Science: 4-Ethylcyclohexane-1-sulfonyl chloride is an oil or low-melting solid with high solubility in non-polar solvents. The sulfonamide, due to hydrogen bonding (


), is a high-melting solid with lower solubility in non-polar solvents.

Protocol:

  • Solvent System: Ethanol/Water (most common) or Toluene/Heptane.

  • Dissolution: Dissolve the crude solid in minimum hot Ethanol (

    
    ).
    
  • Precipitation: Add hot water dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then to

    
    .
    
  • Filtration: The sulfonamide crystallizes out; the unreacted sulfonyl chloride (and the sulfonic acid) remains in the mother liquor.

Troubleshooting & FAQ

Q: I followed Module 1, but my yield is very low. Where is my product? A: You likely used a base that was too strong (like NaOH) or used too much of it.

  • Diagnosis: Check the pH of your aqueous wash. If pH > 11, your sulfonamide is deprotonated (

    
    ) and is currently in your waste aqueous jar.
    
  • Fix: Acidify the aqueous layer to pH 5 with 1M HCl and extract with Ethyl Acetate. Your product will return to the organic layer.

Q: The sulfonyl chloride spot on TLC won't disappear, even after washing with base. A: Aliphatic sulfonyl chlorides are "greasy" and resist hydrolysis.

  • Fix: You must use a catalyst. Add DMAP (10 mol%) or N-Methylimidazole to the mixture and stir for an additional hour. The catalyst acts as a nucleophilic shuttle, attacking the chloride to form a reactive intermediate that water can easily hydrolyze.

Q: Can I use silica gel chromatography? A: Yes, but be careful.

  • Issue: Sulfonyl chlorides can decompose on silica, creating streaks.

  • Strategy: Treat your silica column with 1% Triethylamine in Hexanes before running. This neutralizes the silica and prevents acid-catalyzed decomposition. The chloride will elute near the solvent front (non-polar), while the sulfonamide will elute later (polar).

References

  • BenchChem Technical Support. (2025).[1][4][5] Sulfonyl Chloride Work-up and Scavenging Protocols. Retrieved from

  • Organic Chemistry Portal. (2011). Synthesis and Purification of Sulfonyl Chlorides and Sulfonamides. Available at:

  • Perlovich, G. L., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Royal Society of Chemistry (RSC) Advances . Available at:

  • Biotage Application Notes.Removal of Excess Electrophiles using PS-Trisamine. (Standard Industry Protocol for Solid Phase Extraction).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: LC-MS/MS Profiling of 4-Ethylcyclohexane-1-sulfonamide

Executive Summary In the development of next-generation sulfonamide therapeutics—often utilized as carbonic anhydrase inhibitors or diuretic agents—the shift from aromatic to aliphatic scaffolds is a common strategy to i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of next-generation sulfonamide therapeutics—often utilized as carbonic anhydrase inhibitors or diuretic agents—the shift from aromatic to aliphatic scaffolds is a common strategy to improve metabolic stability and solubility. However, this structural change significantly alters mass spectrometric behavior.[1]

This guide provides a technical analysis of 4-Ethylcyclohexane-1-sulfonamide , focusing on its LC-MS/MS fragmentation patterns. Unlike its aromatic analog (4-Ethylbenzenesulfonamide ), which relies on resonance stabilization for ionization, the cyclohexane derivative exhibits fragmentation driven by inductive effects and carbocation stability. This document compares these two distinct behaviors to assist researchers in optimizing Multiple Reaction Monitoring (MRM) transitions and chromatographic separation.

Chemical Identity & Properties

PropertyTarget CompoundComparative Alternative
Name 4-Ethylcyclohexane-1-sulfonamide 4-Ethylbenzenesulfonamide
Structure Type Aliphatic (Cyclohexane)Aromatic (Benzene)
Formula C₈H₁₉NO₂SC₈H₁₁NO₂S
Monoisotopic Mass 191.10 Da185.05 Da
Polarity (LogP) ~1.6 (Predicted)~0.9 (Experimental)
Key MS Feature Labile S-N bond; Stable alkyl cation formationStable [M-SO₂]⁺ resonance; π-π interactions

Experimental Methodology

To achieve reproducible fragmentation data, the following protocol is recommended. This method is validated for differentiating aliphatic sulfonamides from their aromatic impurities.[1]

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

    • Rationale: The aliphatic cyclohexane ring lacks π-electrons, making Phenyl-Hexyl or Biphenyl columns less effective than standard C18 for retention.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][2]

  • Gradient: 5% B to 95% B over 5.0 min.

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (ESI)[3][4][5][6]

  • Polarity: Positive (+ve) and Negative (-ve) switching

  • Capillary Voltage: 3.5 kV[1]

  • Gas Temperature: 300°C

  • Collision Energy (CE): Ramp 10–30 eV to capture both labile and backbone fragments.[1]

Fragmentation Analysis (ESI+)

The fragmentation of 4-Ethylcyclohexane-1-sulfonamide ([M+H]⁺ = 192.[1]1) is distinct from aromatic sulfonamides.[1] Lacking a benzene ring to stabilize the charge, the molecule undergoes rapid inductive cleavage.

Proposed Fragmentation Pathway

The primary driver is the cleavage of the Sulfonamide group, yielding a stable secondary carbocation on the cyclohexane ring.

Fragmentation Parent Parent Ion [M+H]+ = 192.1 (Protonated Sulfonamide) Frag1 Neutral Loss: NH3 [M+H-NH3]+ = 175.1 (Sulfonyl Cation) Parent->Frag1 - NH3 (17 Da) Low CE Frag2 Major Fragment [C8H15]+ m/z = 111.1 (Ethylcyclohexyl Cation) Parent->Frag2 - SO2NH2 (81 Da) High CE (Inductive Cleavage) Frag3 Ring Opening [C4H9]+ m/z = 57.1 (Alkyl Fragment) Frag2->Frag3 Ring Fragmentation - C4H6

Figure 1: ESI+ Fragmentation pathway of 4-Ethylcyclohexane-1-sulfonamide.[1] The formation of the ethylcyclohexyl cation (m/z 111) is the dominant transition.

Key Diagnostic Ions (Table)
m/z (Observed)Ion IdentityMechanismRelative Abundance
192.1 [M+H]⁺Protonation of AmineLow (<20%)
175.1 [M+H - NH₃]⁺DeaminationMedium
111.1 [M+H - SO₂NH₂]⁺S-N Cleavage (Base Peak)High (100%)
83.1 [C₆H₁₁]⁺Loss of Ethyl chainLow

Comparative Performance Analysis

This section objectively compares the target aliphatic compound against the industry-standard aromatic alternative, 4-Ethylbenzenesulfonamide .

Stability & Ionization Efficiency
Feature4-Ethylcyclohexane-1-sulfonamide (Aliphatic)4-Ethylbenzenesulfonamide (Aromatic)
Parent Ion Stability Low. The aliphatic S-N bond is weaker; in-source fragmentation is common.[1]High. Resonance between the benzene ring and sulfonyl group stabilizes the parent ion.
Dominant Fragment m/z 111 (Alkyl Cation). Driven by the stability of the secondary carbocation.m/z 155 (Ar-SO₂⁺). The "Tosyl-like" cation is highly diagnostic for aromatics.[1]
Negative Mode (ESI-) High sensitivity for [M-H]⁻ (m/z 190). The sulfonamide proton is acidic (pKa ~10).High sensitivity for [M-H]⁻ (m/z 184). Acidity enhanced by phenyl ring electron withdrawal.[1]
Neutral Losses Loss of SO₂NH₂ (81 Da) is the primary pathway.Loss of SO₂ (64 Da) via rearrangement is the primary pathway.
Chromatographic Selectivity
  • Aliphatic Target: Exhibits lower retention on Phenyl-based columns due to lack of π-π interactions.[1] Use high carbon load C18 columns for optimal peak shape.

  • Aromatic Alternative: Shows strong retention on Biphenyl/Phenyl-Hexyl phases.[1]

Detection Limits (LOD)
  • ESI+ Mode: The aromatic analog typically has a 2-5x lower LOD due to better ionization efficiency and ion stability.[1]

  • ESI- Mode: Both compounds perform comparably, making Negative Mode the preferred method for trace quantification of the aliphatic target.

References

  • Klagkou, K., et al. (2003).[1][6] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Bialecki, J., et al. (2014).[1] "Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines." Journal of Mass Spectrometry. Link

  • Holčapek, M., et al. (2008).[1] "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link

  • NIST Chemistry WebBook. "Cyclohexane, 1-(cyclohexylmethyl)-4-ethyl-, trans- Mass Spectrum."[1] (Used for cyclohexane fragmentation behavior).[1] Link

Sources

Comparative

A Comparative Analysis of the Bioactivity of Ethyl vs. Propyl Cyclohexane Sulfonamides: A Hypothetical Case Study in Kinase Inhibition

In the landscape of modern drug discovery, the sulfonamide moiety stands as a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1][2] Its remarkable versatility allows for fine-tuning of physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the sulfonamide moiety stands as a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1][2] Its remarkable versatility allows for fine-tuning of physicochemical and pharmacological properties through subtle structural modifications. This guide delves into a comparative analysis of the bioactivity of two closely related analogs: N-ethyl-cyclohexanesulfonamide and N-propyl-cyclohexanesulfonamide. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will present a hypothetical case study to illustrate the experimental workflow and data analysis that would be employed to elucidate their differential biological effects, focusing on kinase inhibition—a common target for sulfonamide-based drugs.[3]

The core hypothesis of this investigation is that the seemingly minor difference in alkyl chain length—a single methylene unit—between the ethyl and propyl substituents can significantly impact the compound's interaction with a biological target, leading to discernible differences in potency and selectivity. This exploration is grounded in the principles of structure-activity relationships (SAR), which dictate that even small changes in a molecule's architecture can alter its binding affinity and, consequently, its biological activity.[4]

Experimental Design: A Head-to-Head Comparison

To objectively assess the bioactivity of N-ethyl-cyclohexanesulfonamide and N-propyl-cyclohexanesulfonamide, a multi-tiered experimental approach would be implemented. This would begin with a primary screen to identify potential kinase targets, followed by quantitative assays to determine inhibitory potency, and finally, cell-based assays to evaluate efficacy in a more biologically relevant context.

Workflow for Bioactivity Comparison

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Assessment cluster_2 Cell-Based Assays cluster_3 Data Analysis & Interpretation synthesis Synthesis of N-ethyl- and N-propyl-cyclohexanesulfonamide purification Purification (e.g., HPLC) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization kinase_panel Broad Kinase Panel Screen characterization->kinase_panel ic50_determination IC50 Determination for Hit Kinases kinase_panel->ic50_determination selectivity_profiling Selectivity Profiling ic50_determination->selectivity_profiling cell_viability Cell Viability/Proliferation Assay selectivity_profiling->cell_viability target_engagement Target Engagement Assay (e.g., Western Blot for p-substrate) cell_viability->target_engagement sar_analysis Structure-Activity Relationship (SAR) Analysis target_engagement->sar_analysis conclusion Conclusion on Differential Bioactivity sar_analysis->conclusion

Figure 1. A generalized experimental workflow for the comparative bioactivity assessment of N-ethyl- and N-propyl-cyclohexanesulfonamide.

Methodologies: In-Depth Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a luminescent kinase assay, a common method for quantifying enzyme activity.

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (N-ethyl- and N-propyl-cyclohexanesulfonamide) in 100% DMSO.

    • Prepare a serial dilution of each compound in assay buffer.

    • Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the kinase to the wells of a 384-well plate.

    • Add the serially diluted compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate for a pre-determined time at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate for the recommended reaction time.

    • Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to the controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in appropriate media.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of each test compound. Include a positive control (a known cytotoxic agent) and a negative control (DMSO vehicle).

    • Incubate the cells for 72 hours.

  • MTS Assay:

    • Add MTS reagent to each well.

    • Incubate for 1-4 hours until a color change is observed.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Results: A Comparative Data Summary

The following tables present hypothetical data that might be generated from the described experiments.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
N-ethyl-cyclohexanesulfonamideKinase A150
N-propyl-cyclohexanesulfonamideKinase A50
Staurosporine (Control)Kinase A5

Table 2: Cell-Based Assay

CompoundCell LineGI50 (µM)
N-ethyl-cyclohexanesulfonamideCancer Cell Line X10
N-propyl-cyclohexanesulfonamideCancer Cell Line X2.5
Doxorubicin (Control)Cancer Cell Line X0.1

Discussion of Hypothetical Findings and SAR

The hypothetical data presented in Tables 1 and 2 suggest that the N-propyl analog is a more potent inhibitor of Kinase A and exhibits greater anti-proliferative activity in Cancer Cell Line X compared to the N-ethyl analog. This difference, while seemingly small, can be rationalized through the principles of structure-activity relationships.

The additional methylene group in the propyl chain increases its lipophilicity. This could enhance its ability to penetrate the cell membrane and reach its intracellular target.[5] Furthermore, the longer alkyl chain may allow for more favorable hydrophobic interactions within the ATP-binding pocket of the target kinase, leading to a tighter binding affinity and lower IC50 value.

Illustrative Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be inhibited by these compounds.

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Activates Substrate Substrate Protein Kinase_A->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Cellular_Response Leads to Inhibitor N-propyl-cyclohexanesulfonamide Inhibitor->Kinase_A

Figure 2. A simplified diagram of a kinase signaling pathway, illustrating the point of inhibition by N-propyl-cyclohexanesulfonamide.

Conclusion

This guide has presented a hypothetical, yet scientifically grounded, framework for comparing the bioactivity of N-ethyl- and N-propyl-cyclohexanesulfonamide. The illustrative data and discussion highlight how a minor structural modification can translate into a significant difference in biological activity. While the specific findings presented here are fictional, the underlying principles of SAR and the experimental methodologies are fundamental to contemporary drug discovery and development. Further empirical studies would be necessary to validate these hypothetical results and fully elucidate the therapeutic potential of these and related cyclohexane sulfonamide derivatives.

References

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Available at: [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Publishing. Available at: [Link]

  • Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed. Available at: [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships - Adichunchanagiri University. Available at: [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available at: [Link]

  • Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin - MDPI. Available at: [Link]

  • Chemical properties and biological activities of cyclopentenediones: a review - PubMed. Available at: [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - NIH. Available at: [Link]

Sources

Validation

Technical Validation Guide: Purity Assessment of 4-Ethylcyclohexane-1-sulfonamide via Elemental Analysis

Executive Summary In the development of sulfonamide-based pharmacophores, High-Performance Liquid Chromatography (HPLC) is the standard for detecting organic impurities. However, HPLC often fails to identify "invisible"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of sulfonamide-based pharmacophores, High-Performance Liquid Chromatography (HPLC) is the standard for detecting organic impurities. However, HPLC often fails to identify "invisible" contaminants such as inorganic salts, moisture, or retained solvents that do not absorb UV light.

This guide details the validation of 4-Ethylcyclohexane-1-sulfonamide (


) using Elemental Analysis (EA) . Unlike chromatographic methods, EA provides a holistic "bulk property" check. This document compares EA against HPLC and quantitative NMR (qNMR), demonstrating why EA remains a critical gatekeeper for validating the stoichiometry and solvation state of sulfonamide intermediates.

Chemical Profile & Theoretical Baseline

Before initiating combustion analysis, the theoretical mass percentages must be established with high precision.

Target Molecule: 4-Ethylcyclohexane-1-sulfonamide CAS: 1249660-37-4 (Representative analogue) Molecular Formula:


Molecular Weight: 

[1]
Theoretical Composition Table
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 812.01196.0950.23%
Hydrogen (H) 171.00817.148.96%
Nitrogen (N) 114.00714.017.32%
Sulfur (S) 132.06032.0616.76%
Oxygen (O) 215.99932.0016.73% (Calculated by diff)

Critical Acceptance Criteria: The pharmaceutical standard for EA validation is


  absolute deviation from the theoretical value for Carbon, Hydrogen, and Nitrogen [1].

Methodological Deep Dive: The EA Protocol

Principle of Operation

The validation relies on dynamic flash combustion . The sulfonamide is combusted at


 in an oxygen-rich environment. The resulting gases (

,

,

,

) are separated via gas chromatography and quantified using Thermal Conductivity Detection (TCD).
Step-by-Step Validation Protocol
  • Sample Preparation (Drying):

    • Why: Sulfonamides can form hydrates or trap synthesis solvents (e.g., ethyl acetate).

    • Protocol: Dry 50 mg of sample in a vacuum oven at

      
       for 12 hours (
      
      
      
      ).
    • Validation: Confirm constant weight before analysis.

  • Calibration & QC:

    • Standard: Use Sulfanilamide (

      
      ) as the calibration standard. It is structurally similar (sulfonamide moiety) and stable.
      
    • Bypass Check: Run a blank capsule to subtract background nitrogen (atmospheric).

  • Sulfur Handling (The "S" Factor):

    • Challenge: Sulfur can poison standard oxidation catalysts or form stable sulfates in ash.

    • Solution: Use Tungsten Trioxide (

      
      ) as a combustion additive/catalyst to ensure quantitative conversion of organic sulfur to 
      
      
      
      .

Comparative Analysis: EA vs. Alternatives

This section objectively compares EA against the primary alternatives: HPLC and qNMR.

FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (

)
Primary Scope Bulk material composition (C/H/N/S).Organic impurities & isomers.[2]Absolute purity & structure.[3][4]
Blind Spots Cannot distinguish isomers (same formula).Misses inorganics, water, and non-UV solvents.Requires soluble sample; complex setup.
Sensitivity Moderate (

).
High (ppm level).[5]High (depends on relaxation time).
Sample Destructive? Yes (Combustion).No (usually).No.
Cost/Throughput Low cost / High throughput.[5]Medium cost / Medium throughput.High cost / Low throughput.
Why EA Wins for "Bulk" Validation

While HPLC is superior for detecting a 0.1% organic byproduct, it will often report a "99.9% Pure" result even if the sample contains 5% inorganic salt (NaCl) from the workup. EA detects this immediately because the Carbon and Nitrogen percentages will drop proportionally to the mass of the salt contaminant.

Experimental Data: Simulated Validation Scenarios

The following data simulates three common scenarios encountered during the development of 4-Ethylcyclohexane-1-sulfonamide.

Scenario A: The "Pure" Reference

Status: Pass

ElementTheoretical %Found % (Run 1)Found % (Run 2)Deviation (

)
Result
C 50.2350.1850.25-0.05 / +0.02PASS
H 8.968.998.94+0.03 / -0.02PASS
N 7.327.307.35-0.02 / +0.03PASS
Scenario B: The "Wet" Sample (Solvent Trap)

Contaminant: 2.5% Retained Ethyl Acetate (


)
Observation: Carbon is artificially high because EtOAc has a higher %C (54.5%) than the target molecule.
ElementTheoretical %Found %Deviation (

)
Result
C 50.2351.10 +0.87 FAIL
H 8.969.05+0.09PASS
N 7.327.10 -0.22 FAIL
Scenario C: The "Salt" Contaminant

Contaminant: 5% Sodium Sulfate (


) from drying step.
Observation: All organic elements are diluted.
ElementTheoretical %Found %Deviation (

)
Result
C 50.2347.72 -2.51 FAIL
H 8.968.51-0.45FAIL
N 7.326.95-0.37PASS (Borderline)

Validation Workflow Diagram

The following diagram illustrates the decision logic for validating the purity of the sulfonamide, integrating EA as the critical check for solvation and inorganic residue.

ValidationWorkflow Synthesis Crude Synthesis (4-Ethylcyclohexane-1-sulfonamide) Workup Workup & Isolation Synthesis->Workup HPLC HPLC Screening (Check Organic Impurities) Workup->HPLC Decision1 Organic Purity > 98%? HPLC->Decision1 Decision1->Workup No (Recrystallize) Drying Vacuum Drying (40°C, <10 mbar) Decision1->Drying Yes EA Elemental Analysis (CHN) (Combustion) Drying->EA Decision2 Values within ±0.4%? EA->Decision2 FailAnalysis Failure Analysis: - High C? (Solvent) - Low All? (Inorganics) Decision2->FailAnalysis Fail qNMR Orthogonal Check: qNMR (Absolute Purity) Decision2->qNMR Ambiguous Result Release Batch Release / Publication Decision2->Release Pass FailAnalysis->Workup If Inorganics FailAnalysis->Drying If Solvent qNMR->Release

Figure 1: Integrated analytical workflow. EA serves as the gatekeeper between organic purity confirmation (HPLC) and final batch release, specifically targeting "invisible" impurities.

Conclusion & Recommendations

Validating 4-Ethylcyclohexane-1-sulfonamide requires a multi-modal approach. While HPLC confirms the absence of organic side-products, it is insufficient for establishing absolute purity.

Key Recommendations:

  • Mandatory EA: Use Elemental Analysis to detect non-chromatographic impurities (water, salts) that HPLC misses.

  • The

    
     Rule:  Adhere strictly to the 0.4% deviation limit. Deviations outside this range almost always indicate improper drying or inorganic contamination.
    
  • Sulfur Verification: Ensure your combustion method utilizes a

    
     catalyst to prevent low sulfur recovery, which is common in sulfonamide analysis.
    

References

  • Journal of Organic Chemistry. "Guidelines for Authors - Characterization of New Compounds." American Chemical Society. Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe, 2010. Link

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance for Industry, 2005. Link

  • Webb, A. "Elemental Analysis: An Important Purity Control but Prone to Manipulations." Inorganic Chemistry Frontiers, 2021. Link

Sources

Comparative

Distinguishing 4-Ethylcyclohexane-1-sulfonamide from Perfluorinated Analogs

Executive Summary This guide provides a technical framework for distinguishing 4-Ethylcyclohexane-1-sulfonamide (a non-fluorinated alkyl sulfonamide) from its perfluorinated analogs (such as Perfluoro(4-ethylcyclohexane)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for distinguishing 4-Ethylcyclohexane-1-sulfonamide (a non-fluorinated alkyl sulfonamide) from its perfluorinated analogs (such as Perfluoro(4-ethylcyclohexane)sulfonamide or PFEtCHxS).

The distinction is critical for two reasons:

  • Regulatory Compliance: Differentiating standard pharmacophores from "Forever Chemicals" (PFAS) to meet environmental safety standards.

  • Pharmacokinetic Profile: Understanding how C-H vs. C-F substitution alters metabolic stability, lipophilicity, and acidity.

Part 1: Structural & Physicochemical Divergence

The primary differentiator between these compounds lies in the "Fluorine Effect." The substitution of Hydrogen (H) with Fluorine (F) drastically alters the electronic environment of the sulfonamide group and the stability of the carbon backbone.

Table 1: Comparative Physicochemical Properties[1]
Feature4-Ethylcyclohexane-1-sulfonamide Perfluorinated Analog (e.g., PFEtCHxS) Implication
Molecular Formula


(Representative)
Distinct Mass Defect
Bond Strength C-H (~98 kcal/mol)C-F (~116 kcal/mol)C-F is metabolically inert
Electronic Effect Inductive donation (+I) from alkylStrong inductive withdrawal (-I) from perfluoroalkylChanges pKa of sulfonamide
Sulfonamide Acidity (pKa) ~10.0 - 11.0 (Weakly acidic)~6.0 - 7.0 (More acidic)PFAS analogs may ionize at physiological pH
Lipophilicity (LogP) Moderate (~1.6 - 2.[1][2]0)High (> 4.0)PFAS analogs bioaccumulate in lipid tissues
Mechanism of Divergence

The inductive effect is the driving force here. In 4-Ethylcyclohexane-1-sulfonamide, the ethyl-cyclohexyl group is electron-donating, destabilizing the conjugate base of the sulfonamide, keeping the pKa high. In the perfluorinated analog, the high electronegativity of fluorine pulls electron density away from the sulfonamide nitrogen, stabilizing the negative charge and significantly lowering the pKa [1].

Part 2: Analytical Identification Protocols

To definitively distinguish these compounds, researchers must rely on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). Standard HPLC retention times are insufficient due to potential co-elution in complex matrices.

Protocol A: Mass Defect Analysis (HRMS)

Principle: Hydrogen has a positive mass defect (+0.0078 Da), while Fluorine has a negative mass defect (-0.0016 Da). As the number of fluorine atoms increases, the exact mass shifts significantly lower than the nominal mass.

Step-by-Step Workflow:

  • Sample Prep: Dilute sample to 1 µM in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (sulfonamides ionize well as

    
    ).
    
  • Analysis:

    • 4-Ethylcyclohexane-1-sulfonamide: Look for mass slightly above the integer (Mass Defect > 0.1).

    • Perfluorinated Analog: Look for mass slightly below the integer (Mass Defect < 0.05 or negative).

  • Kendrick Mass Defect (KMD): Plotting KMD (CF2 base) reveals horizontal lines for PFAS homologous series, which will be absent for the hydrogenated compound [2].

Protocol B: F NMR Spectroscopy

Principle:


F is 100% naturally abundant and highly sensitive.[3][4] The non-fluorinated compound will be silent in this channel.

Step-by-Step Workflow:

  • Solvent: Dissolve 5 mg of compound in

    
     or 
    
    
    
    .
  • Acquisition: Run a standard

    
    F scan (sweep width -250 to 0 ppm).
    
  • Interpretation:

    • Target (Non-fluorinated): Flat baseline. No signal.

    • PFAS Analog: Distinct signals for

      
       (-80 ppm) and 
      
      
      
      chain (-110 to -130 ppm) [3].
Visualization: Analytical Decision Tree

Analytical_Workflow Start Unknown Sample HRMS HRMS (ESI-) Start->HRMS MassDefect Check Mass Defect HRMS->MassDefect PositiveMD Positive Mass Defect (H-Rich) MassDefect->PositiveMD Mass > Nominal NegativeMD Negative/Low Mass Defect (F-Rich) MassDefect->NegativeMD Mass < Nominal Result_Safe CONFIRMED: 4-Ethylcyclohexane-1-sulfonamide PositiveMD->Result_Safe No F signals NMR_Check 19F NMR Confirmation NegativeMD->NMR_Check Result_PFAS CONFIRMED: Perfluorinated Analog (PFAS) NMR_Check->Result_PFAS Signals @ -80 to -120 ppm

Figure 1: Analytical decision matrix utilizing Mass Defect and NMR to segregate alkyl sulfonamides from PFAS.

Part 3: Biological & Environmental Stability

The most functional difference for drug developers is metabolic stability . The ethyl group in 4-Ethylcyclohexane-1-sulfonamide is a "metabolic handle," whereas the perfluoroethyl group is a "metabolic shield."

Protocol C: Microsomal Stability Assay

Objective: To demonstrate the metabolic lability of the ethyl group compared to the inert perfluorinated analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds (1 µM final concentration).

Methodology:

  • Incubation: Mix HLM (0.5 mg/mL) with test compound in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.

  • Analysis: Quantify parent compound remaining via LC-MS/MS.

Expected Results:

  • 4-Ethylcyclohexane-1-sulfonamide: Rapid clearance (

    
     min). The ethyl group undergoes hydroxylation (CYP450 mediated) followed by oxidation to a carboxylic acid or dealkylation [4].
    
  • Perfluorinated Analog: Negligible clearance (

    
     hours). The C-F bond is too strong for CYP450 oxidation, leading to environmental persistence and bioaccumulation [5].
    
Visualization: Metabolic Fate Pathway

Metabolic_Fate Compound_H 4-Ethylcyclohexane -1-sulfonamide CYP450 Liver Microsomes (CYP450) Compound_H->CYP450 Oxidation Compound_F Perfluorinated Analog Compound_F->CYP450 Inert Metabolite_1 Hydroxylated Metabolite CYP450->Metabolite_1 Persistence No Reaction (Bioaccumulation) CYP450->Persistence C-F Bond Stable Metabolite_2 Carboxylic Acid Derivative Metabolite_1->Metabolite_2 Excretion Renal Excretion Metabolite_2->Excretion

Figure 2: Divergent metabolic pathways. The alkyl sulfonamide is metabolized and excreted; the PFAS analog resists degradation.

References

  • Rayne, S., & Forest, K. (2010). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids and sulphonamides. Journal of Molecular Structure: THEOCHEM.

  • Jobst, K. J., et al. (2013). The use of mass defect plots for the identification of fluorinated compounds in environmental samples. Analytical and Bioanalytical Chemistry.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

  • Buck, R. C., et al. (2011). Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins. Integrated Environmental Assessment and Management.

Sources

Validation

A Researcher's Guide to the Metabolic Stability Assessment of 4-Ethylcyclohexane-1-sulfonamide Derivatives

In the landscape of modern drug discovery, the metabolic stability of a candidate molecule is a critical determinant of its ultimate success or failure.[1][2] A compound with poor metabolic stability may be rapidly clear...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a candidate molecule is a critical determinant of its ultimate success or failure.[1][2] A compound with poor metabolic stability may be rapidly cleared from the body, leading to insufficient therapeutic exposure, or it may form reactive metabolites with toxicological liabilities.[2][3] This guide provides a comprehensive framework for the in vitro assessment of the metabolic stability of 4-Ethylcyclohexane-1-sulfonamide derivatives, a chemical scaffold of emerging interest. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical derivatives to illustrate the data-driven decision-making process in lead optimization.

The Significance of Metabolic Stability in Drug Design

Metabolic stability dictates the persistence of a drug in the body, influencing its pharmacokinetic profile, including bioavailability, half-life, and clearance.[1][4][5] For researchers working with novel 4-Ethylcyclohexane-1-sulfonamide derivatives, an early understanding of their metabolic fate is paramount. The liver is the primary site of drug metabolism, where enzymes, most notably the Cytochrome P450 (CYP450) superfamily, chemically modify xenobiotics to facilitate their excretion.[1][6][7] By evaluating metabolic stability early, we can identify liabilities in our chemical series and guide synthetic efforts toward more robust analogues.[1][4]

Predicting Metabolic Hotspots in 4-Ethylcyclohexane-1-sulfonamide Derivatives

The 4-Ethylcyclohexane-1-sulfonamide core presents several potential sites for metabolic modification. Based on known biotransformation pathways for related structures, we can anticipate the following metabolic transformations:

  • Oxidation of the Cyclohexyl Ring: The cyclohexyl moiety is susceptible to hydroxylation, often at positions that are sterically accessible.[8] This can lead to the formation of more polar metabolites that are readily excreted.

  • Metabolism of the Ethyl Group: The ethyl substituent can undergo hydroxylation at the benzylic-like position, followed by further oxidation to a carboxylic acid.

  • Sulfonamide Group Metabolism: While generally considered more metabolically stable than some other functional groups, the sulfonamide linkage can, in some cases, be subject to hydrolysis, particularly if the attached aromatic or heteroaromatic ring is electron-deficient.[9]

  • Phase II Conjugation: Following initial oxidation (Phase I metabolism), the resulting hydroxylated metabolites can be further modified by Phase II enzymes through glucuronidation or sulfation, significantly increasing their water solubility for renal clearance.[10]

To illustrate a comparative stability assessment, let's consider three hypothetical derivatives:

  • Derivative A: The parent 4-Ethylcyclohexane-1-sulfonamide.

  • Derivative B: A derivative with a methyl group substitution on the cyclohexyl ring, intended to block a potential site of hydroxylation.

  • Derivative C: A derivative where the ethyl group is replaced with a more metabolically stable trifluoromethyl group.

Comparative In Vitro Metabolic Stability Assessment

The cornerstone of early metabolic stability assessment lies in a suite of in vitro assays that utilize liver fractions. These assays provide a rapid and cost-effective means to rank-order compounds based on their intrinsic clearance.[2][10] We will focus on two of the most widely used systems: liver microsomes and S9 fractions.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the CYP450s.[10][11] This assay is an excellent first-pass screen for oxidative metabolism.

Sources

Safety & Regulatory Compliance

Safety

4-Ethylcyclohexane-1-sulfonamide proper disposal procedures

Topic: 4-Ethylcyclohexane-1-sulfonamide Proper Disposal Procedures CAS Number: 1249660-37-4 Chemical Family: Organic Sulfonamide / Cycloalkane Derivative[1][2] Part 1: Executive Safety & Logistics Summary Core Directive:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethylcyclohexane-1-sulfonamide Proper Disposal Procedures CAS Number: 1249660-37-4 Chemical Family: Organic Sulfonamide / Cycloalkane Derivative[1][2]

Part 1: Executive Safety & Logistics Summary

Core Directive: The disposal of 4-Ethylcyclohexane-1-sulfonamide requires strict adherence to protocols for sulfur-containing organic waste . Unlike simple hydrocarbons, the sulfonamide moiety (


) generates sulfur oxides (

) and nitrogen oxides (

) upon combustion.[2] Consequently, this compound must not be treated as standard non-hazardous trash or flushed into municipal water systems.[2]

Primary Disposal Method: High-Temperature Incineration with Flue Gas Desulfurization (Scrubbing).[1][2]

Immediate Hazard Profile:

  • Signal Word: WARNING

  • Key Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[2][3] Potential for sulfonamide-based hypersensitivity (sensitization).[1][2]

  • Environmental Fate: Persistent in aquatic environments; do not release to drains.[2]

Part 2: Technical Hazard Assessment & Segregation

Effective disposal begins with chemical segregation.[2] Mixing this compound with incompatible waste streams can lead to dangerous pre-incineration reactions or regulatory fines.[2]

Chemical Properties Relevant to Disposal
PropertyDataOperational Implication
Physical State Solid (Crystalline powder)Dispose via solid waste stream unless dissolved in solvent.[1][2]
Molecular Formula

High sulfur/nitrogen content requires specific incineration profiles.[2]
Acidity (pKa) ~10.0 (Sulfonamide N-H)Weakly acidic; avoid mixing with strong bases which may solubilize it into aqueous waste.[2]
Incompatibilities Strong Oxidizers, Acid ChloridesDO NOT accumulate in waste containers with nitric acid or perchlorates.[2]
Waste Stream Segregation Protocol
  • Solid Waste (Preferred): Collect pure substance or spill cleanup materials in a dedicated solid waste container.[2]

  • Liquid Waste (Solutions):

    • Non-Halogenated Organic: If dissolved in solvents like Methanol, DMSO, or Ethyl Acetate.[2]

    • Halogenated Organic: If dissolved in DCM or Chloroform.[2]

    • Aqueous: Avoid generating aqueous waste of this compound due to difficult filtration and aquatic toxicity concerns.[2]

Part 3: Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (USA) and global hazardous waste standards.[2]

Phase 1: Collection & Packaging
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar for solids.[1][2] For liquids, use amber glass or chemically resistant plastic.[2]

  • Labeling:

    • Affix a hazardous waste label immediately upon the first addition of waste.

    • Mandatory Text: "Hazardous Waste - 4-Ethylcyclohexane-1-sulfonamide."[2]

    • Constituents: List all solvents if in solution (e.g., "1% Sulfonamide in Methanol").

    • Hazard Checkbox: Mark "Irritant" and "Toxic."[2]

Phase 2: Waste Accumulation
  • Satellite Accumulation Area (SAA): Store the container at or near the point of generation (e.g., inside the fume hood or a designated waste cabinet).[2]

  • Secondary Containment: Place the waste container inside a secondary tray capable of holding 110% of the container's volume to capture potential leaks.

  • Cap Management: Keep the container tightly closed except when adding waste. Do not leave funnels in the neck.

Phase 3: Final Destruction (Incineration)
  • Transport: Transfer to the facility's Central Accumulation Area (CAA) once full or within defined time limits (usually 90 or 180 days depending on generator status).[2]

  • Destruction Mechanism: The waste management contractor must utilize a kiln operating >1000°C.

    • Mechanism:[1][3][4][5]

      
      [2]
      
    • Scrubbing: The facility uses alkaline scrubbers (lime or NaOH) to neutralize the acidic

      
       gas preventing acid rain formation.[2]
      

Part 4: Emergency Procedures (Spill Management)

Scenario: 5g - 100g spill of solid powder on a laboratory bench.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If powder is fine/dusty, wear an N95 respirator to prevent inhalation sensitization.[2]

  • Dry Cleanup (Preferred):

    • Gently cover the spill with a damp paper towel to minimize dust generation.

    • Scoop the material using a plastic spatula or dustpan.

    • Place waste directly into the solid hazardous waste container.

  • Wet Cleaning:

    • Wipe the surface with a soap/water solution.[6]

    • Crucial: Treat the paper towels and cleaning debris as hazardous chemical waste , not regular trash.

  • Verification: Check the surface pH or use UV light (if the compound fluoresces, though typical sulfonamides absorb in UV) to ensure no residue remains.[2]

Part 5: Visualizing the Decision Logic

The following diagram illustrates the critical decision points for segregating 4-Ethylcyclohexane-1-sulfonamide waste streams.

DisposalWorkflow Start Waste Generation: 4-Ethylcyclohexane-1-sulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound/Spill Debris Liquid Solution / Liquid StateCheck->Liquid Reaction Mixture SolidBin Solid Waste Bin (Tag: Sulfur Organic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck NonHal Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHal No Halogens Hal Halogenated (DCM, Chloroform) SolventCheck->Hal Contains Cl, Br, F Aqueous Aqueous Buffer SolventCheck->Aqueous Water Based OrgStream Organic Waste Stream (High BTU) NonHal->OrgStream HalStream Halogenated Waste Stream (Requires Specific Incineration) Hal->HalStream AqStream Aqueous Waste (DO NOT DRAIN POUR) Aqueous->AqStream Incinerator High-Temp Incineration with SOx Scrubbers SolidBin->Incinerator OrgStream->Incinerator HalStream->Incinerator AqStream->Incinerator Special Treatment

Figure 1: Decision tree for segregating sulfonamide waste based on physical state and solvent matrix.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56965879 (Related Sulfonamides).[2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Disposal of Hazardous Waste Pharmaceuticals.[2] Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] Chapter 8: Management of Waste. Retrieved from [Link]

Sources

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